Glyphosate-13C
説明
The exact mass of the compound N-(Phosphonomethyl)(2-~13~C)glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(phosphonomethylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDAORKBJWWYJS-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N[13CH2]C(=O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746141 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-31-9 | |
| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Glyphosate-13C and its chemical structure
This technical guide provides a comprehensive overview of Glyphosate-13C, an isotopically labeled form of the widely used herbicide glyphosate. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications as an internal standard in analytical methodologies, and specific experimental protocols.
Core Concepts: Isotopic Labeling and Internal Standards
This compound is a stable isotope-labeled (SIL) compound where one or more carbon atoms in the glyphosate molecule are replaced with the heavier, non-radioactive carbon-13 (¹³C) isotope. This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its unlabeled counterpart by mass spectrometry. This characteristic makes this compound an ideal internal standard for quantitative analysis.
When used as an internal standard, a known amount of this compound is added to a sample before preparation and analysis. It co-elutes with the unlabeled glyphosate during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte (unlabeled glyphosate) to that of the internal standard (this compound), accurate quantification can be achieved, as it corrects for variations in sample preparation, injection volume, and instrument response.
Chemical Structure and Properties
This compound is chemically identical to glyphosate, with the exception of the isotopic substitution. The most common variant is Glyphosate-2-¹³C, where the carbon atom in the glycine moiety is labeled. Doubly labeled versions, such as Glyphosate-2-¹³C,¹⁵N, are also commercially available and provide a greater mass shift, which can be advantageous in certain analytical applications.[1][2]
The fundamental chemical structure of this compound is N-(phosphonomethyl)glycine-¹³C.
Chemical Identifiers and Properties of Glyphosate-2-¹³C:
| Property | Value | Source |
| IUPAC Name | 2-(phosphonomethylamino)acetic acid-¹³C | [3][4] |
| CAS Number | 287399-31-9 | [3] |
| Molecular Formula | C₂¹³CH₈NO₅P | |
| Molecular Weight | ~170.07 g/mol | |
| Exact Mass | 170.01736419 Da | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Melting Point | 230 °C (decomposes) | |
| Physical Appearance | Solid | N/A |
Analytical Applications and Experimental Protocols
This compound is predominantly utilized as an internal standard in analytical methods for the quantification of glyphosate in various matrices, including environmental, agricultural, and biological samples. The most common analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Glyphosate Analysis using this compound Internal Standard
The following diagram illustrates a typical workflow for the analysis of glyphosate in a given sample matrix using this compound as an internal standard.
Detailed Experimental Protocols
The following are examples of experimental protocols for the analysis of glyphosate in different matrices, employing this compound or its doubly labeled analogue as an internal standard.
1. Analysis of Glyphosate in Biological Specimens (Plasma and Urine)
-
Sample Preparation:
-
Dilute plasma or urine specimens 100-fold.
-
Spike the diluted sample with a known concentration of Glyphosate-¹³C₂,¹⁵N internal standard.
-
Evaporate a 200 µL aliquot to dryness under a nitrogen stream at 80°C.
-
Derivatize the residue with 200 µL of acetate/acetic anhydride (98/2, v/v) and 200 µL of trimethyl orthoacetate at 120°C for 30 minutes.
-
Evaporate the derivatization reagents.
-
Reconstitute the residue in 50 µL of acetonitrile and 450 µL of 10 mM ammonium formate.
-
-
LC-MS/MS Analysis:
-
Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.
-
(Specific column and mobile phase conditions would be optimized based on the instrument and specific application).
-
2. Analysis of Glyphosate in Food (Cereals)
-
Sample Preparation (QuPPe Method):
-
Weigh a 5-gram sample of homogenized grain or cereal into a 50 mL centrifuge tube.
-
Add 10 mL of water and 100 µL of a 20 µg/mL internal standard solution (containing this compound).
-
Let the samples stand for 30 minutes to two hours.
-
Add 10 mL of methanol containing 1% v/v formic acid.
-
Vortex for an appropriate time and centrifuge.
-
The supernatant can be further cleaned up using ultrafiltration or solid-phase extraction (SPE) if necessary.
-
-
LC-MS/MS Analysis:
-
The analysis is typically performed using a polymer-based NH₂ column with a mobile phase gradient of water and ammonium carbonate at pH 9 to ensure proper ionization for negative mode electrospray ionization (ESI).
-
3. Analysis of Glyphosate in Human Urine
-
Sample Preparation (SPE Cleanup):
-
Spike urine samples with isotopically labeled internal standards (¹³C₂, ¹⁵N-glyphosate).
-
Perform solid-phase extraction (SPE) using cation-exchange and anion-exchange cartridges for sample cleanup and concentration.
-
-
LC-MS/MS Analysis:
-
The method is designed for direct analysis without a derivatization step, using a suitable LC column and mobile phase for good chromatographic retention and peak shape.
-
Signaling Pathways and Logical Relationships
The primary role of this compound is in an analytical workflow, not in biological signaling pathways. The logical relationship in its use is straightforward and can be visualized as follows:
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of glyphosate in a wide range of sample types. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods allows for the correction of analytical variability, leading to high-quality data. The selection of an appropriate sample preparation and analytical method will depend on the specific matrix and the required sensitivity of the assay. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the analysis of glyphosate.
References
- 1. agilent.com [agilent.com]
- 2. Glyphosate-2-13C,15N PESTANAL , analytical standard 285978-24-7 [sigmaaldrich.com]
- 3. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry [jstage.jst.go.jp]
An In-depth Technical Guide to the Synthesis of ¹³C Labeled Glyphosate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹³C labeled glyphosate, a critical tool in metabolism, environmental fate, and pharmacokinetic studies. This document details the primary synthetic routes, experimental protocols, and data presentation to facilitate the production and analysis of isotopically labeled glyphosate for research purposes.
Introduction
Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide.[1] Understanding its metabolic fate and environmental distribution is of paramount importance. The use of stable isotope-labeled compounds, particularly with ¹³C, is an indispensable technique for tracing the molecule's journey through biological and environmental systems without the complications of radioactivity.[2] This guide focuses on the chemical synthesis of glyphosate labeled with ¹³C at its three distinct carbon positions: the phosphonomethyl carbon, the glycine backbone carbons, and the carboxyl carbon.
Synthetic Pathways
Two principal routes are employed for the industrial synthesis of glyphosate, both of which can be adapted for ¹³C labeling: the glycine pathway and the iminodiacetic acid (IDA) pathway.[1]
The Glycine Pathway
The glycine pathway is the more common and adaptable method for targeted ¹³C labeling. It typically involves the reaction of glycine (or a ¹³C labeled analogue) with formaldehyde and a phosphorus source, such as phosphorous acid or dimethyl phosphite, via a Mannich-type reaction or the Kabachnik-Fields reaction.[1][3]
The Iminodiacetic Acid (IDA) Pathway
The IDA pathway involves the reaction of iminodiacetic acid with formaldehyde and a phosphorus source, followed by oxidative cleavage to yield glyphosate. While a viable industrial process, it is less straightforward for specific monolabeling of the glycine backbone carbons.
Experimental Protocols for ¹³C Labeled Glyphosate Synthesis
The following protocols are detailed methodologies for the synthesis of ¹³C labeled glyphosate at its three carbon positions. These are based on established synthetic methods for glyphosate and its isotopologues.
Synthesis of [2-¹³C]-Glyphosate (Labeling the Glycine Backbone)
This protocol is adapted from the synthesis of ¹⁵N-labeled glyphosate and utilizes [2-¹³C]-glycine as the starting material.
Reaction Scheme:
References
Technical Guide: Characterization of Glyphosate-13C
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the isotopically labeled compound, Glyphosate-13C. The focus is on its fundamental chemical identifiers and properties, presented in a clear and accessible format for research and development applications.
Core Compound Identification
This compound is a stable isotope-labeled version of Glyphosate, a widely used broad-spectrum systemic herbicide. The incorporation of a Carbon-13 isotope makes it an invaluable internal standard for quantitative analysis by mass spectrometry, particularly in environmental monitoring and residue analysis.
Quantitative Data Summary
The key chemical identifiers and physical properties for this compound are summarized in the table below. This data is essential for substance registration, analytical method development, and accurate quantification.
| Property | Value | Source |
| CAS Number | 287399-31-9 | [1][2][3] |
| Molecular Weight | 170.07 g/mol | [1][2] |
| Molecular Formula | C₂¹³CH₈NO₅P | |
| Synonyms | N-(Phosphonomethyl)glycine-2-13C, (Carboxymethylamino)methylphosphonic Acid-13C | |
| Isotopic Purity | >99 atom % ¹³C | |
| Unlabeled CAS Number | 1071-83-6 |
Experimental Protocols & Methodologies
The accurate determination of the properties of an isotopically labeled compound like this compound relies on a combination of spectroscopic and spectrometric techniques. Below is a generalized workflow for the characterization and verification of such a standard.
Verification of Molecular Weight via Mass Spectrometry
Objective: To confirm the molecular mass of this compound and verify the incorporation of the ¹³C isotope.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).
-
Methodology:
-
A dilute solution of the this compound standard is prepared in a suitable solvent (e.g., water/methanol).
-
The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode, which is suitable for acidic compounds like glyphosate.
-
The instrument is scanned over a relevant mass-to-charge (m/z) range to detect the deprotonated molecule [M-H]⁻.
-
The high-resolution capabilities of the instrument allow for the determination of the exact mass. The expected exact mass for C₂¹³CH₇NO₅P⁻ is calculated and compared against the observed mass. The mass shift of +1 compared to the unlabeled glyphosate confirms the presence of a single ¹³C atom.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
Objective: To confirm the molecular structure and pinpoint the location of the ¹³C label.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Methodology:
-
The this compound sample is dissolved in a suitable deuterated solvent, such as D₂O.
-
¹H NMR, ¹³C NMR, and ³¹P NMR spectra are acquired.
-
In the ¹³C NMR spectrum, the signal corresponding to the labeled carbon will be significantly enhanced.
-
In the ¹H NMR spectrum, the protons attached to the ¹³C-labeled carbon will show characteristic coupling (J-coupling), resulting in a splitting pattern that confirms the position of the label.
-
The logical workflow for identifying and characterizing this compound is illustrated in the diagram below.
References
Applications of Glyphosate-¹³C in Environmental Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate, a broad-spectrum systemic herbicide, is one of the most widely used pesticides globally. Its environmental fate, transport, and metabolism are of significant interest to researchers, regulators, and the public. The use of isotopically labeled glyphosate, particularly Glyphosate-¹³C, provides a powerful tool to trace its journey through various environmental compartments, elucidate its degradation pathways, and quantify its uptake and translocation in plants. This technical guide explores the core applications of Glyphosate-¹³C in environmental research, providing detailed experimental protocols, quantitative data, and visual representations of key processes.
Stable isotope labeling with ¹³C offers a distinct advantage over radiolabeling (e.g., with ¹⁴C) as it is non-radioactive, making it safer to handle and eliminating the need for specialized radioactive material licenses and disposal procedures. Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, can readily detect and quantify ¹³C-labeled compounds and their metabolites, providing high sensitivity and specificity.
Core Applications of Glyphosate-¹³C
The use of Glyphosate-¹³C in environmental research primarily revolves around three key areas:
-
Environmental Fate and Transport Studies: Tracing the movement and persistence of glyphosate in soil, water, and sediment.
-
Degradation Pathway Elucidation: Identifying the metabolites and breakdown products of glyphosate under various environmental conditions.
-
Plant Uptake and Translocation Analysis: Quantifying the absorption of glyphosate by plants and its distribution within the plant tissues.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing Glyphosate-¹³C.
Soil Metabolism and Degradation Study (Aerobic)
This protocol outlines a laboratory-based incubation study to determine the rate and pathway of Glyphosate-¹³C degradation in soil under aerobic conditions.
3.1.1 Materials and Reagents
-
Freshly collected and sieved (<2 mm) agricultural soil with known physicochemical properties (pH, organic matter content, texture).
-
Glyphosate-¹³C (e.g., [2-¹³C]glyphosate or [1,2-¹³C₂]glyphosate).
-
Analytical standards of glyphosate, aminomethylphosphonic acid (AMPA), and other potential metabolites.
-
¹³C-depleted or ¹³C-enriched internal standards for LC-MS/MS analysis (e.g., Glyphosate-¹³C₂,¹⁵N).
-
Extraction solvent (e.g., 0.1 M KOH or a mixture of methanol and water).
-
Incubation vessels (e.g., glass flasks or jars).
-
Apparatus for maintaining constant temperature and moisture.
-
LC-MS/MS system.
3.1.2 Experimental Procedure
-
Soil Preparation and Acclimation: Pre-incubate the sieved soil at the desired temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity) for 7-14 days to allow the microbial community to stabilize.
-
Application of Glyphosate-¹³C: Prepare a stock solution of Glyphosate-¹³C. Apply the solution evenly to the soil samples to achieve a final concentration relevant to field application rates. For example, a typical field application rate of 1 kg/ha corresponds to approximately 1 mg/kg in the top 10 cm of soil.
-
Incubation: Place the treated soil samples in the incubation vessels. To trap any evolved ¹³CO₂, the vessels can be sealed and equipped with a trap containing a CO₂-absorbing solution (e.g., NaOH). Incubate the samples in the dark at a constant temperature.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).
-
Extraction: Extract glyphosate and its metabolites from the soil samples using the chosen extraction solvent. This typically involves shaking or sonication followed by centrifugation to separate the soil particles from the extract.
-
Analysis: Analyze the extracts for the concentration of Glyphosate-¹³C and its ¹³C-labeled metabolites using a validated LC-MS/MS method. The CO₂ traps can also be analyzed for ¹³CO₂ to determine the extent of mineralization.
Workflow for Soil Metabolism Study
Caption: Workflow for a laboratory-based soil metabolism study of Glyphosate-¹³C.
Plant Uptake and Translocation Study
This protocol describes an experiment to quantify the absorption and movement of Glyphosate-¹³C in plants.
3.2.1 Materials and Reagents
-
Test plants (e.g., crop species or weeds) grown under controlled conditions (greenhouse or growth chamber).
-
Glyphosate-¹³C solution, often formulated with a surfactant to mimic commercial products.
-
Microsyringe or pipette for precise application.
-
Plant tissue homogenizer.
-
Extraction solvent.
-
Scintillation cocktail and liquid scintillation counter (if using ¹⁴C as a comparative tracer) or LC-MS/MS for ¹³C analysis.
3.2.2 Experimental Procedure
-
Plant Growth: Grow plants to a specific growth stage (e.g., 4-6 leaf stage).
-
Application of Glyphosate-¹³C: Apply a known amount of the Glyphosate-¹³C solution to a specific leaf (the "treated leaf") of each plant using a microsyringe. The application is typically done in small droplets.
-
Incubation: Return the plants to the controlled environment for a set period (e.g., 24, 48, 72 hours).
-
Harvesting and Sectioning: At the end of the incubation period, carefully harvest the plants. Wash the treated leaf with a water/methanol solution to remove any unabsorbed herbicide from the leaf surface. Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
-
Sample Preparation: Dry and weigh each plant section. Homogenize the plant tissues and extract the absorbed Glyphosate-¹³C and its metabolites.
-
Analysis: Quantify the amount of ¹³C in each plant section using LC-MS/MS. The amount of ¹³C in the leaf wash is also quantified to determine the total absorbed amount.
Experimental Workflow for Plant Uptake Study
Caption: Workflow for a plant uptake and translocation study using Glyphosate-¹³C.
Data Presentation
The following tables summarize quantitative data from studies using isotopically labeled glyphosate.
Table 1: Dissipation Time (DT₅₀) of Glyphosate in Different Soil Types
| Soil Type | Tillage System | DT₅₀ (days) | Isotope Used | Reference |
| Sandy Loam | Conventional | 9 - 38 | Not Specified | Okada et al., 2019[1] |
| Sandy Loam | No-Till | 9 - 38 | Not Specified | Okada et al., 2019[1] |
| Sandy Soil | Field Condition | ~26 | Not Specified | Singh et al., 2021[1] |
| Clay Soil | Laboratory | 110 - 151 | ¹⁴C | Bergström et al., 2011 |
Table 2: Uptake and Translocation of Labeled Glyphosate in Different Weed Species
| Weed Species | Isotope Used | Absorption (% of Applied) | Translocation (% of Absorbed) | Reference |
| Florida Beggarweed | ¹⁴C | 87% | 34 - 50% | Singh & Singh, 2014[2][3] |
| Spanishneedles | ¹⁴C | 71 - 83% | 32 - 52% | Singh & Singh, 2014 |
| Johnsongrass | ¹⁴C | 72 - 83% | 53 - 58% | Singh & Singh, 2014 |
| Ivyleaf Morningglory | ¹⁴C | 62 - 79% | 15 - 39% | Singh & Singh, 2014 |
Visualization of Key Pathways
Glyphosate Degradation Pathways
Glyphosate primarily degrades in the environment through two main microbial pathways, leading to the formation of different metabolites. The use of ¹³C-labeled glyphosate allows for the precise tracing of these pathways.
Degradation Pathways of Glyphosate
Caption: The two primary microbial degradation pathways of glyphosate.
Analytical Workflow for Glyphosate-¹³C Analysis
The accurate quantification of Glyphosate-¹³C and its metabolites in environmental samples is crucial. The following diagram illustrates a typical analytical workflow using LC-MS/MS.
LC-MS/MS Analytical Workflow
Caption: A typical analytical workflow for the quantification of Glyphosate-¹³C.
Conclusion
The application of Glyphosate-¹³C in environmental research provides a robust and safe method for tracing the fate and behavior of this widely used herbicide. The detailed protocols and data presented in this guide offer a foundation for researchers to design and execute studies that can contribute to a better understanding of the environmental impact of glyphosate. The use of stable isotope labeling, coupled with advanced analytical techniques, will continue to be instrumental in refining our knowledge of the complex interactions between pesticides and the environment.
References
The Agronomist's Isotope: A Technical Guide to the Application of Glyphosate-¹³C₂ in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of the stable isotope-labeled herbicide, Glyphosate-¹³C₂, in advanced agricultural studies. While radio-labeled isotopes like ¹⁴C-glyphosate have historically been pivotal in understanding the environmental fate and plant uptake of this widely used herbicide, the use of stable isotopes such as ¹³C offers significant advantages, including the absence of radioactive waste and the ability to leverage powerful analytical techniques like mass spectrometry for precise quantification and structural elucidation. This guide provides a comprehensive overview of the application of Glyphosate-¹³C₂, complete with experimental methodologies, quantitative data summaries, and visual representations of key processes.
Introduction to Glyphosate-¹³C₂ in Agricultural Tracing
Glyphosate-¹³C₂ is a form of glyphosate where two carbon atoms in the glycine moiety are replaced with the stable isotope, carbon-13. This isotopic labeling allows researchers to distinguish the applied glyphosate from naturally occurring compounds, enabling precise tracking of its movement, transformation, and fate in soil, water, plants, and microorganisms. Its primary applications in agricultural studies include:
-
Metabolic Fate and Degradation: Tracing the breakdown of glyphosate into its primary metabolite, aminomethylphosphonic acid (AMPA), and other minor degradation products in soil and plant tissues.
-
Plant Uptake and Translocation: Quantifying the absorption of glyphosate by plant roots and foliage and its subsequent movement throughout the plant.
-
Soil Mobility and Leaching: Assessing the potential for glyphosate to move through the soil profile and enter groundwater systems.
-
Stable Isotope Probing (SIP): Identifying and characterizing soil microorganisms that actively metabolize glyphosate and its derivatives.
Quantitative Data on Glyphosate Fate and Translocation
The following tables summarize quantitative data from studies investigating the fate and transport of labeled glyphosate. While many foundational studies have utilized ¹⁴C-glyphosate, the methodologies and the nature of the data obtained are directly applicable to studies employing ¹³C-glyphosate, with the primary difference being the analytical detection method (Liquid Scintillation Counting for ¹⁴C vs. Mass Spectrometry for ¹³C).
Table 1: Distribution of Labeled Glyphosate in Cotton Plants Following Foliar Application
| Plant Part | 4-leaf stage (% of applied) | 8-leaf stage (% of applied) | 12-leaf stage (% of applied) |
| Treated Leaf | 85.2 | 89.5 | 92.1 |
| Other Leaves | 3.8 | 2.9 | 2.1 |
| Stems | 2.5 | 2.1 | 1.8 |
| Roots | 8.5 | 5.5 | 4.0 |
Source: Adapted from studies using ¹⁴C-glyphosate, illustrating typical translocation patterns. Data represents the percentage of the total applied radiolabeled glyphosate found in different plant parts at a specific growth stage.
Table 2: Degradation and Leaching of ¹³C₂-¹⁵N-Glyphosate in Field Lysimeters over 382 Days
| Parameter | Lysimeter 1 | Lysimeter 2 |
| Initial Isotope Ratios | ||
| δ¹⁵N initial value | 100% | 100% |
| δ¹³C initial value | 100% | 100% |
| Isotope Ratios After 165 Days | ||
| δ¹⁵N (% of initial) | 24% | 29% |
| δ¹³C (% of initial) | 30% | 66% |
| Isotope Ratios at End of Study (382 days) | ||
| δ¹⁵N (% of initial) | 11% | 19% |
| δ¹³C (% of initial) | 23% | 54% |
Source: Data from a field lysimeter study using dual-labeled glyphosate, indicating significant degradation over time.[1]
Experimental Protocols
This section details standardized protocols for conducting agricultural studies using Glyphosate-¹³C₂. These protocols are based on established methodologies and can be adapted to specific research questions and experimental conditions.
Plant Uptake and Translocation Study
This protocol outlines a typical experiment to quantify the absorption and movement of Glyphosate-¹³C₂ in a crop species.
Objective: To determine the rate and extent of Glyphosate-¹³C₂ uptake by plant foliage and its translocation to other plant parts.
Materials:
-
Glyphosate-¹³C₂ solution of known concentration.
-
Microsyringe or automated sprayer for application.
-
Growth chambers or greenhouse with controlled environmental conditions.
-
Target crop plants grown in pots or hydroponics.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Plant Growth: Cultivate the target crop species to the desired growth stage under controlled conditions.
-
Application: Apply a precise volume and concentration of the Glyphosate-¹³C₂ solution to a specific leaf or set of leaves on each plant. For root uptake studies, introduce the labeled glyphosate to the hydroponic solution or soil.
-
Harvesting: Harvest plants at predetermined time points after application (e.g., 24, 48, 72 hours).
-
Sample Preparation:
-
Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Wash the surface of the treated leaf to remove any unabsorbed Glyphosate-¹³C₂.
-
Dry and weigh each plant part.
-
Homogenize the plant tissues and extract the compounds using a suitable solvent.
-
-
Quantification:
-
Analyze the extracts using LC-MS/MS to quantify the concentration of Glyphosate-¹³C₂ and its potential metabolites.
-
Use an unlabeled glyphosate standard for calibration.
-
-
Data Analysis: Calculate the percentage of applied Glyphosate-¹³C₂ absorbed and translocated to each plant part.
Soil Degradation and Leaching Study
This protocol describes a laboratory or field experiment to assess the degradation rate and mobility of Glyphosate-¹³C₂ in soil.
Objective: To determine the half-life of Glyphosate-¹³C₂ in a specific soil type and its potential for leaching.
Materials:
-
Glyphosate-¹³C₂ solution.
-
Soil columns or field lysimeters.
-
Rainfall simulator (for laboratory studies).
-
Apparatus for collecting leachate.
-
LC-MS/MS system.
Procedure:
-
Experimental Setup:
-
Laboratory: Pack soil into columns, ensuring uniform density.
-
Field: Utilize established lysimeters that allow for the collection of leachate.
-
-
Application: Apply a known amount of Glyphosate-¹³C₂ to the soil surface.
-
Incubation/Monitoring:
-
Maintain the soil at a specific moisture content and temperature.
-
Simulate rainfall events at regular intervals.
-
Collect leachate after each rainfall event.
-
-
Soil Sampling: Collect soil samples from different depths at various time points.
-
Sample Preparation:
-
Extract Glyphosate-¹³C₂ and its metabolites from soil and leachate samples.
-
Clean up the extracts to remove interfering substances.
-
-
Quantification: Analyze the extracts using LC-MS/MS to determine the concentrations of the parent compound and its degradation products.
-
Data Analysis:
-
Calculate the degradation rate and half-life of Glyphosate-¹³C₂ in the soil.
-
Quantify the amount of Glyphosate-¹³C₂ and its metabolites in the leachate to assess mobility.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways relevant to the study of Glyphosate-¹³C₂.
Conclusion
The use of Glyphosate-¹³C₂ in agricultural research provides a powerful and safe tool for elucidating the complex interactions of this herbicide with crops, soil, and microbial communities. The detailed experimental protocols and analytical workflows presented in this guide offer a framework for researchers to design and execute robust studies. While quantitative data specifically for ¹³C-glyphosate in plant systems is still emerging, the extensive body of research on ¹⁴C-glyphosate provides a strong foundation for methodology and data interpretation. The continued application of stable isotope tracing will undoubtedly contribute to a more comprehensive understanding of the environmental fate of glyphosate and inform the development of sustainable agricultural practices.
References
The Use of Glyphosate-¹³C as a Stable Isotope Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Glyphosate-¹³C as a stable isotope tracer in metabolic research, environmental fate studies, and as an internal standard for quantitative analysis. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge to design, execute, and interpret experiments using ¹³C-labeled glyphosate.
Introduction to Glyphosate-¹³C Tracing
Glyphosate, the active ingredient in many broad-spectrum herbicides, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1] This pathway is crucial for the synthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[1] The use of glyphosate labeled with the stable isotope carbon-13 (Glyphosate-¹³C) allows for the precise tracking of its metabolic fate, degradation, and distribution in various biological and environmental systems. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
The primary applications of Glyphosate-¹³C as a tracer include:
-
Metabolic Pathway Analysis: Elucidating the effects of glyphosate on plant and microbial metabolism, particularly the shikimate pathway and amino acid biosynthesis.[2][3]
-
Environmental Fate Studies: Tracking the degradation of glyphosate in soil and water, and quantifying the formation of its major metabolite, aminomethylphosphonic acid (AMPA).[4]
-
Quantitative Analysis: Serving as an internal standard for accurate quantification of glyphosate and AMPA in complex matrices.
Metabolic Pathways and Degradation
The Shikimate Pathway and its Inhibition by Glyphosate
Glyphosate's primary mode of action is the competitive inhibition of the EPSPS enzyme in the shikimate pathway. This metabolic route is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. Inhibition of EPSPS leads to the accumulation of shikimate and shikimate-3-phosphate and the depletion of downstream aromatic amino acids, ultimately causing plant death.
Figure 1: The Shikimate Pathway and the Site of Glyphosate Inhibition.
Glyphosate Degradation Pathways
Glyphosate is primarily degraded in the environment by microorganisms through two main pathways:
-
Cleavage to AMPA and Glyoxylate: This is the most common pathway, where the carbon-nitrogen bond is cleaved to form aminomethylphosphonic acid (AMPA) and glyoxylate.
-
Cleavage to Sarcosine and Phosphate: In this pathway, the carbon-phosphorus bond is cleaved to produce sarcosine and inorganic phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of Glyphosate and Aminomethylphosphonic Acid in Soil Under Conventional and Conservation Tillage [research.unipd.it]
- 3. Solid-state NMR determination of glyphosate metabolism in a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Metabolic fate of Glyphosate-13C in plants
An In-depth Technical Guide on the Metabolic Fate of Glyphosate-¹³C in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glyphosate, the world's most widely used broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[1][2][3] Understanding its metabolic fate is critical for assessing crop safety, environmental impact, and the mechanisms of resistance. The use of stable isotope-labeled glyphosate, particularly Glyphosate-¹³C, coupled with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides an unambiguous means to trace its uptake, translocation, and transformation within plant tissues. This guide details the primary metabolic pathways of glyphosate in plants, presents quantitative data from key studies, outlines common experimental protocols, and provides visual diagrams of the core processes. The main degradation routes involve conversion to aminomethylphosphonic acid (AMPA) and glyoxylate, or cleavage of the C-P bond to form sarcosine and glycine.[4][5] In genetically modified glyphosate-tolerant crops, N-acetylation represents an additional metabolic pathway.
Introduction: Glyphosate's Mode of Action
Glyphosate [N-(phosphonomethyl)glycine] is a systemic herbicide that is absorbed through foliage and translocated to the plant's growing points. Its primary mode of action is the specific inhibition of the EPSPS enzyme. This enzyme catalyzes a key step in the shikimate pathway, which is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan. These amino acids are essential precursors for protein synthesis and a wide range of secondary metabolites. Inhibition of EPSPS leads to the accumulation of shikimate in plant tissues and a systemic failure of the plant's ability to grow and develop, ultimately causing death.
The use of ¹³C-labeled glyphosate is a powerful tool in metabolic studies. It allows researchers to distinguish the applied herbicide and its subsequent metabolites from the plant's endogenous carbon-containing molecules, enabling precise tracking and quantification.
Primary Metabolic Pathways of Glyphosate
In plants, glyphosate is metabolized through several key pathways. The rate and dominant pathway can vary depending on the plant species, microbial activity on the leaf surface, and the presence of specific genetic modifications.
The AMPA Pathway
The most widely recognized metabolic route for glyphosate in both plants and soil microorganisms involves the cleavage of the C-N bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate. This reaction is catalyzed by the enzyme glyphosate oxidoreductase (GOX). AMPA is the most frequently detected metabolite of glyphosate in plants and can persist in tissues. While less phytotoxic than glyphosate, AMPA can still cause injury to plants, including glyphosate-resistant varieties.
The Sarcosine and Glycine Pathway
An alternative pathway involves the cleavage of the carbon-phosphorus (C-P) bond by a C-P lyase enzyme, which yields sarcosine and inorganic phosphate. Sarcosine can be further metabolized to glycine. Some research suggests that glyphosate may also be degraded directly to glycine, bypassing the formation of sarcosine. This pathway is generally considered a minor route in plants compared to AMPA formation but is a key degradation step in many soil microbes.
N-Acetylation in Genetically Modified Crops
In certain genetically modified crops (e.g., maize and soybean with the gat trait), a bacterial gene encoding glyphosate N-acetyltransferase is introduced. This enzyme rapidly detoxifies glyphosate by converting it to N-acetylglyphosate, which is non-herbicidal. In these crops, N-acetylglyphosate becomes the primary metabolite.
Quantitative Analysis of Glyphosate and its Metabolites
The following tables summarize quantitative data on the absorption, translocation, and metabolism of glyphosate in various plant species from studies using radiolabeled (¹⁴C) or stable isotope-labeled (¹³C) glyphosate.
Table 1: Glyphosate and AMPA Concentrations in Various Plant Species
| Plant Species | Glyphosate Rate (g/ha) | Glyphosate (µg/g tissue) | AMPA (µg/g tissue) | Ratio (Glyphosate/AMPA) | Reference |
| Soybean, GR | 250 | 5.826 | 0.119 | 49 | |
| Soybean, non-GR | 250 | 25.036 | 0.668 | 38 | |
| Cowpea | 201 | 26.763 | 4.765 | 6 | |
| Sicklepod | 252 | 6.414 | 1.834 | 4 | |
| Coffee senna | 75 | 5.906 | 0.287 | 21 | |
| Illinois bundleflower | 272 | 3.274 | 1.513 | 2 | |
| Kudzu | 77 | 5.561 | 0.297 | 19 | |
| Horseweed | 170 | 26.326 | 0.314 | 84 |
GR: Glyphosate-Resistant; non-GR: non-Glyphosate-Resistant. Data collected after treatment at respective I₅₀ rates (rate required for 50% growth reduction).
Table 2: Absorption and Translocation of ¹⁴C-Glyphosate in Tolerant and Susceptible Weeds (72 Hours After Treatment)
| Plant Species | Total Absorption (%) | % in Treated Leaf | % Translocated (Shoot) | % Translocated (Root) | Reference |
| Amaranthus hybridus (Susceptible) | >90 | ~65 | - | - | |
| Ipomoea grandifolia (Tolerant) | 80 | - | 2.2 | 4.6 | |
| Commelina benghalensis (Tolerant) | 66 | 39 | 15.2 | 11.6 | |
| Amaranthus hybridus (Resistant, CMT) | 66.8 | - | 43.8 (total) | - | |
| Amaranthus hybridus (Susceptible, SUS) | 54.1 | - | 75.9 (total) | - |
Data represents the percentage of the total applied ¹⁴C-glyphosate.
Experimental Protocols for Metabolic Fate Studies
Detailed methodologies are crucial for reproducible and accurate results in metabolic studies. The use of ¹³C-glyphosate is central to modern analytical approaches.
Plant Cultivation and Application
-
Plant Growth : Plants are typically grown from seed in a controlled environment (greenhouse or growth chamber) using soil, commercial substrate, or hydroponic systems to ensure uniformity. Environmental conditions such as temperature, humidity, and photoperiod (e.g., 32°C/25°C day/night, 15h photoperiod) are meticulously controlled.
-
Herbicide Preparation : A stock solution of ¹³C-glyphosate is prepared. For application, it is often mixed with a commercial glyphosate formulation and surfactants (e.g., Tween 20) to mimic agricultural use and enhance foliar uptake.
-
Application : The ¹³C-glyphosate solution is applied to plants, typically at a specific growth stage (e.g., fourth leaf stage). Application can be a general overspray using a calibrated sprayer or a precise droplet application to a specific leaf using a microsyringe.
Sample Collection and Extraction
-
Harvesting : At designated time points after treatment (e.g., 2, 24, 72 hours), plants are harvested. For translocation studies, the plant is sectioned into parts: treated leaf, other leaves, stem, and roots.
-
Surface Residue Removal : To distinguish between absorbed and unabsorbed herbicide, the surface of the treated leaf is washed with a solution like methanol:water (50:50, v/v). The radioactivity or mass of glyphosate in the wash is quantified to calculate absorption.
-
Homogenization and Extraction : Plant tissue samples are flash-frozen in liquid nitrogen, lyophilized, and ground to a fine powder. The analytes (glyphosate-¹³C and its metabolites) are extracted from the plant matrix using a suitable solvent, often an aqueous solution or a polar organic solvent mixture. Water containing EDTA and acetic acid is a common extraction solvent.
Analytical Instrumentation and Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying glyphosate and its metabolites due to its high sensitivity and selectivity.
-
Sample Preparation : Extracts often require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. For analysis, samples may be derivatized, commonly with fluorenylmethyloxycarbonyl chloride (FMOC-Cl), to improve chromatographic retention and sensitivity. However, modern methods using advanced columns can analyze these compounds without derivatization.
-
Chromatography : Due to the high polarity of glyphosate and AMPA, specialized columns are required. Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange columns are frequently used. A polymer-based amino column stable at high pH (e.g., pH 9 with ammonium carbonate buffer) can be used to ensure proper ionization for negative mode ESI.
-
Mass Spectrometry : Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for ¹³C-glyphosate and its ¹³C-labeled metabolites, as well as their unlabeled counterparts and internal standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹³C NMR are used for in vivo studies to observe the metabolic changes directly within living plant cells. This technique was used to demonstrate the accumulation of shikimate and shikimate-3-phosphate in sycamore cells treated with glyphosate and to confirm the metabolism of glyphosate to AMPA within the cytoplasm.
Visualization of Key Processes
The following diagrams illustrate the core pathways and workflows described in this guide.
Caption: Primary metabolic pathways of glyphosate in plants and microorganisms.
Caption: Inhibition of the shikimate pathway by glyphosate, leading to shikimate accumulation.
Caption: Standard experimental workflow for tracing ¹³C-glyphosate fate in plants.
Conclusion
The metabolic fate of glyphosate in plants is a multifaceted process primarily governed by conversion to AMPA or, to a lesser extent, degradation via the sarcosine/glycine pathway. In genetically modified crops, enzymatic N-acetylation provides a rapid detoxification mechanism. The use of stable isotope labeling with ¹³C-glyphosate is indispensable for accurately elucidating these pathways. By employing robust experimental protocols and sensitive analytical techniques like LC-MS/MS, researchers can precisely quantify the uptake, translocation, and transformation of glyphosate, providing essential data for agricultural science, environmental risk assessment, and regulatory decision-making.
References
- 1. Glyphosate - Wikipedia [en.wikipedia.org]
- 2. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Degradation Pathway of Glyphosate-¹³C in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathway of ¹³C-labeled glyphosate in the soil environment. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the metabolic fate of this widely used herbicide, focusing on its core degradation pathways, the formation of its primary metabolites, and the experimental methodologies used to study these processes.
Introduction to Glyphosate Degradation in Soil
Glyphosate, a broad-spectrum herbicide, undergoes microbial degradation in the soil, breaking down into various smaller compounds. The use of isotopically labeled glyphosate, particularly with Carbon-13 (¹³C), is a critical tool for accurately tracing its environmental fate, allowing scientists to track the distribution of the carbon from the glyphosate molecule into its metabolites, microbial biomass, and ultimately, carbon dioxide (CO₂).
The degradation of glyphosate in soil primarily follows two main microbial-mediated pathways:
-
The AMPA Pathway: This pathway involves the cleavage of the C-N bond of glyphosate by the enzyme glyphosate oxidoreductase, producing aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is a major and relatively persistent metabolite of glyphosate in soil.
-
The Sarcosine/Glycine Pathway: This pathway involves the cleavage of the C-P bond by the enzyme C-P lyase, which yields sarcosine and inorganic phosphate. Sarcosine is then further metabolized to glycine. This pathway is considered a detoxification route as it breaks down glyphosate into common, readily metabolizable biomolecules.
Recent studies suggest that both pathways can occur simultaneously in the soil, with the dominance of one pathway over the other depending on soil conditions and microbial communities.[1][2][3][4]
Quantitative Analysis of Glyphosate-¹³C Degradation
The rate of glyphosate degradation and the formation of its metabolites are influenced by various soil properties, including pH, organic matter content, clay content, and microbial activity. The use of ¹³C-labeled glyphosate allows for precise quantification of its degradation kinetics and the distribution of the ¹³C label into different soil compartments.
Mineralization to ¹³CO₂
A key indicator of complete degradation is the mineralization of the ¹³C-labeled carbon to ¹³CO₂. The rate and extent of mineralization can vary significantly depending on environmental conditions such as temperature and soil organic carbon content.
| Soil Treatment | Incubation Temperature (°C) | Cumulative Mineralization of ¹³C-Glyphosate (%) after 39 days | Reference |
| Original Soil (pH 6.6, TOC 2.1%) | 10 | 12-22 | [1] |
| 20 | 37-47 | ||
| 30 | 43-54 | ||
| Soil with 3% Total Organic Carbon (TOC) | 10 | 12-22 | |
| 20 | 37-47 | ||
| 30 | 43-54 | ||
| Soil with 4% Total Organic Carbon (TOC) | 10 | 12-22 | |
| 20 | 37-47 | ||
| 30 | 43-54 | ||
| Soil with pH 6.0 | 10 | 12-22 | |
| 20 | 37-47 | ||
| 30 | 43-54 | ||
| Soil with pH 5.5 | 10 | 12-22 | |
| 20 | 37-47 | ||
| 30 | 43-54 |
Formation and Persistence of Metabolites
The degradation of glyphosate leads to the transient accumulation of its primary metabolites, AMPA, sarcosine, and glycine. The persistence of these metabolites, particularly AMPA, is a key area of research.
| Compound | Half-life (t₁/₂) in days | Initial Concentration (µmol/g) | Reference |
| Glyphosate | 28.9 | 1 | |
| Glyphosate | 31.5 | 5 | |
| AMPA | 138.6 | Max. accumulated | |
| AMPA | 173.3 | Max. accumulated |
Mass Balance of ¹³C from Glyphosate Degradation
A crucial aspect of fate studies is to account for the total amount of the applied ¹³C label at the end of the experiment. This mass balance approach tracks the distribution of the ¹³C into various fractions, providing a complete picture of glyphosate's fate in the soil.
| Soil Fraction | % of Initial ¹³C-Glyphosate (after 39 days at 20°C) | Reference |
| Mineralized to ¹³CO₂ | 37 - 47 | |
| Extractable ¹³C-Residues | 4 - 10 | |
| Non-Extractable ¹³C-Residues (NER) | 40 - 50 | |
| - Biogenic NER (from microbial biomass) | 72 - 88 (of total NER) |
Experimental Protocols
Studying the degradation of ¹³C-glyphosate in soil requires carefully designed laboratory experiments. The following sections outline the typical methodologies employed.
Soil Incubation Study
A common approach is to conduct a soil incubation study in a controlled laboratory setting.
Objective: To determine the rate of degradation and metabolite formation of ¹³C-glyphosate in soil under controlled conditions.
Materials:
-
Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).
-
¹³C-labeled glyphosate (e.g., glyphosate-2-¹³C,¹⁵N).
-
Sterile deionized water.
-
Incubation vessels (e.g., glass jars with airtight lids).
-
CO₂ traps containing a sodium hydroxide (NaOH) solution to capture evolved ¹³CO₂.
-
Incubator for temperature control.
Procedure:
-
Soil Preparation: The soil is typically pre-incubated for a period to stabilize microbial activity. The water content is adjusted to a specific percentage of the water-holding capacity (e.g., 60%).
-
Application of ¹³C-Glyphosate: A solution of ¹³C-glyphosate is applied to the soil to achieve a desired concentration, often equivalent to a typical field application rate.
-
Incubation: The treated soil samples are placed in the incubation vessels, which also contain a CO₂ trap. The vessels are sealed and placed in an incubator at a constant temperature (e.g., 20°C) in the dark.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 75 days), replicate soil samples are removed for analysis. The CO₂ traps are also collected and replaced.
-
Analysis: The soil samples are extracted to determine the concentrations of ¹³C-glyphosate and its ¹³C-labeled metabolites. The NaOH from the CO₂ traps is analyzed to quantify the amount of mineralized ¹³CO₂.
Extraction of Glyphosate and Metabolites from Soil
An efficient extraction method is crucial for the accurate quantification of glyphosate and its metabolites from complex soil matrices.
Objective: To extract ¹³C-glyphosate and its ¹³C-metabolites from soil samples for subsequent analysis.
Materials:
-
Extraction solution (e.g., 0.1 M potassium phosphate buffer, or an alkaline solution like potassium hydroxide).
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges for cleanup (optional).
-
Derivatization agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) if required by the analytical method.
Procedure:
-
A known weight of the soil sample is mixed with a specific volume of the extraction solution.
-
The mixture is shaken or sonicated for a defined period to facilitate extraction.
-
The sample is then centrifuged to separate the soil particles from the liquid extract.
-
The supernatant (the liquid extract) is collected.
-
For some analytical methods, a cleanup step using SPE may be necessary to remove interfering substances from the extract.
-
If required, the extract is derivatized to improve the chromatographic separation and detection of the analytes.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of glyphosate and its metabolites.
Objective: To separate, identify, and quantify ¹³C-glyphosate and its ¹³C-metabolites in the soil extracts.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Typical LC-MS/MS Parameters:
| Parameter | Setting |
| Chromatographic Column | Reversed-phase C18 or a specialized column for polar compounds |
| Mobile Phase | A gradient of an aqueous solution (e.g., containing ammonium formate or acetate) and an organic solvent (e.g., methanol or acetonitrile) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for ¹³C-Labeled Analytes: Specific precursor and product ion pairs are monitored for each ¹³C-labeled compound to ensure accurate identification and quantification, distinguishing them from their unlabeled counterparts.
Visualizing the Degradation Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and processes involved in glyphosate degradation.
References
- 1. maff.go.jp [maff.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
A Technical Guide to Commercially Available Glyphosate-¹³C Standards for Researchers
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available Glyphosate-¹³C standards. This document details the types of standards, their chemical and physical properties, and their applications in analytical methodologies. Experimental protocols for the utilization of these standards in quantitative analysis are also provided, along with a visualization of the analytical workflow.
Introduction to Glyphosate and its Isotopically Labeled Standards
Glyphosate (N-(phosphonomethyl)glycine) is a broad-spectrum systemic herbicide and crop desiccant. Due to its widespread use, there is a growing need for accurate and sensitive methods to quantify its residues in environmental and biological samples. Stable isotope-labeled internal standards, such as those incorporating Carbon-13 (¹³C), are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods like isotope dilution mass spectrometry (IDMS). These standards, which have a known amount of ¹³C atoms incorporated into the glyphosate molecule, exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response.
Commercially Available Glyphosate-¹³C Standards
A variety of Glyphosate-¹³C standards are commercially available from several reputable suppliers. These standards differ in their isotopic labeling pattern, purity, and format (neat solid or solution). The choice of a specific standard will depend on the analytical method and the specific requirements of the study.
Quantitative Data of Available Standards
For easy comparison, the following tables summarize the key quantitative data for commercially available Glyphosate-¹³C standards.
Table 1: Glyphosate-¹³C₂ Isotope Labeled Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |
| LGC Standards | Glyphosate-¹³C₂,¹⁵N | 1185107-63-4 | ¹³C₂H₈¹⁵NO₅P | Not Specified | >95% (HPLC)[1] | Neat |
| Sigma-Aldrich | Glyphosate-2-¹³C,¹⁵N | 285978-24-7 | HO₂C¹³CH₂¹⁵NHCH₂PO₃H₂ | 99 atom % ¹³C, 98 atom % ¹⁵N | ≥99% (HPLC)[2] | Neat |
| Cambridge Isotope Laboratories | Glyphosate (2-¹³C, 99%; ¹⁵N, 98+%) | 285978-24-7 | C₃H₈NO₅P | 99% ¹³C, 98+% ¹⁵N | 96% | 100 µg/mL in water |
| Clearsynth | Glyphosate ¹³C ¹⁵N | 285978-24-7 | Not Available | Not Available | Not Available | Enquire |
| Toronto Research Chemicals (via Chromatographic Specialties) | *Glyphosate-¹³C,¹⁵N | 285978-24-7 | Not Specified | Not Specified | Not Specified | Neat |
Table 2: Glyphosate-¹³C₃ Isotope Labeled Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |
| Cambridge Isotope Laboratories | Glyphosate (¹³C₃, 99%; ¹⁵N, 98%) | 2412336-97-9 | ¹³C₃H₈¹⁵NO₅P | 99% ¹³C₃, 98% ¹⁵N | 98% | 100 µg/mL in water |
Table 3: Other Glyphosate-¹³C Isotope Labeled Standards
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |
| LGC Standards | Glyphosate-¹³C | 287399-31-9 | C₂¹³CH₈NO₅P | Not Specified | >95% (HPLC) | Neat |
| Sigma-Aldrich | Glyphosate-2-¹³C | 287399-31-9 | HO₂C¹³CH₂NHCH₂PO(OH)₂ | 99 atom % ¹³C | ≥98.5% (HPLC) | Neat |
Experimental Protocols for the Use of Glyphosate-¹³C Standards
The primary application of Glyphosate-¹³C standards is as internal standards in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves spiking a known amount of the labeled standard into the sample at the beginning of the sample preparation process.
Sample Preparation
The sample preparation protocol can vary depending on the matrix (e.g., water, soil, food, biological fluids). A common approach for food and environmental samples involves the following steps:
-
Extraction: The sample is homogenized and extracted with a suitable solvent. A popular method is the QuPPe (Quick Polar Pesticides Method) which uses a mixture of water and methanol with formic acid.
-
Internal Standard Spiking: A precise volume of a Glyphosate-¹³C standard solution is added to the extract.
-
Clean-up: The extract is then purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with polymeric cartridges or by ultrafiltration.
-
Derivatization (Optional but common): To improve chromatographic retention and sensitivity, glyphosate and its labeled standard are often derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This step is performed after the clean-up.
Instrumental Analysis by LC-MS/MS
The prepared sample is then analyzed by LC-MS/MS.
-
Chromatographic Separation: A variety of HPLC columns can be used, including polymer-based amino columns or reversed-phase columns after derivatization. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like ammonium carbonate or ammonium formate to ensure proper ionization.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in negative electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native glyphosate and the ¹³C-labeled internal standard.
Quantification
Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native glyphosate to the peak area of the Glyphosate-¹³C internal standard against the concentration of the native glyphosate in a series of calibration standards. The concentration of glyphosate in the unknown sample is then determined by interpolating its peak area ratio on this calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of glyphosate in a sample using a ¹³C-labeled internal standard.
Caption: Analytical workflow for glyphosate quantification using a ¹³C-labeled internal standard.
This workflow highlights the critical role of the Glyphosate-¹³C standard in ensuring the accuracy and reliability of the final analytical result. By being introduced early in the process, it compensates for potential losses and variations throughout the entire analytical procedure.
References
Methodological & Application
Application Note: High-Throughput Analysis of Glyphosate in Complex Matrices using Glyphosate-¹³C as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate is one of the most widely used broad-spectrum herbicides globally.[1] Its extensive use has led to concerns about its potential impact on human health and the environment, necessitating sensitive and reliable analytical methods for its detection in various matrices.[2][3] Due to its high polarity, low molecular weight, and lack of a strong chromophore, the analysis of glyphosate presents significant challenges for traditional chromatographic techniques.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), due to its high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it compensates for matrix effects and variations in sample preparation and instrument response. Glyphosate-¹³C is an ideal internal standard for this purpose as it co-elutes with the native glyphosate and exhibits identical ionization behavior, ensuring reliable correction for any analytical variability. This application note provides a detailed protocol for the analysis of glyphosate in various matrices using LC-MS/MS with Glyphosate-¹³C as an internal standard. Both direct analysis and derivatization-based methods are discussed.
Experimental Protocols
Direct Analysis Method (for Water Samples)
This method is suitable for the direct analysis of glyphosate in drinking water and surface water without the need for derivatization.
a. Sample Preparation:
-
Transfer a 15 mL aliquot of the water sample to a 50 mL polypropylene centrifuge tube.
-
Add a solution of Glyphosate-¹³C₂,¹⁵N internal standard.
-
To prevent chelation of glyphosate with metal ions, add 200 µL of a 2 g/L EDTA solution and mix thoroughly.
-
Transfer an aliquot of the prepared sample into a polypropylene vial for LC-MS/MS analysis.
b. LC-MS/MS Parameters:
-
LC System: ACQUITY™ Premier UPLC™ System or equivalent.
-
Column: Anionic Polar Pesticide Column.
-
Mobile Phase: A gradient of ammonium carbonate buffer and methanol is often employed.
-
Mass Spectrometer: Xevo™ TQ Absolute Tandem Mass Spectrometer or a similar triple quadrupole instrument.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Glyphosate: Precursor ion m/z 168 → Product ions m/z 63 and 81.
-
Glyphosate-¹³C,¹⁵N: Precursor ion m/z 171 → Product ion m/z 63.
-
Derivatization Method with FMOC-Cl (for Complex Matrices like Cereals, Honey, and Biological Samples)
For more complex matrices, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to improve chromatographic retention and sensitivity.
a. Sample Preparation (General Workflow):
-
Extraction: Homogenize the sample and extract glyphosate using a suitable solvent mixture, such as water and methanol with a small percentage of formic acid. An internal standard solution containing Glyphosate-¹³C is added during this step.
-
Derivatization:
-
Adjust the pH of the extract with a borate buffer.
-
Add a solution of FMOC-Cl in acetonitrile.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
Cleanup: Perform a solid-phase extraction (SPE) cleanup using a cartridge such as a hydrophilic-lipophilic balanced (HLB) sorbent to remove matrix interferences.
-
The final eluate is then ready for LC-MS/MS analysis.
b. LC-MS/MS Parameters:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 or similar reversed-phase column.
-
Mobile Phase: A gradient of ammonium acetate in water and acetonitrile is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in negative mode.
-
MRM Transitions (for FMOC derivatives):
-
Glyphosate-FMOC: Precursor ion m/z 389.9 → Product ions m/z 167.8 and 150.0.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of glyphosate using a stable isotope-labeled internal standard.
Table 1: Method Validation Data for Glyphosate Analysis in Water (Direct Injection)
| Parameter | Result | Reference |
| Linearity (R²) | >0.98 | |
| Limit of Quantification (LOQ) | 0.02 µg/L | |
| Recovery | 80-120% | |
| Repeatability (RSDr) | < 15% |
Table 2: Method Validation Data for Glyphosate Analysis in Cereal and Honey (Derivatization Method)
| Parameter | Matrix | Result | Reference |
| Linearity (R²) | Honey | >0.99 | |
| Limit of Quantification (LOQ) | Cereal | 6 ppb | |
| Honey | 10 µg/kg | ||
| Recovery | Cereal | 70-120% | |
| Honey | 80-110% | ||
| Precision (RSD) | Cereal | < 20% | |
| Honey | < 20% |
Visualizations
Caption: Experimental workflow for glyphosate analysis using LC-MS/MS.
Caption: Role of the internal standard in quantitative analysis.
References
Application Note: Determination of Glyphosate in Water Samples by Stable Isotope Dilution and Liquid Chromatography-Tandem Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate is one of the most widely used broad-spectrum herbicides globally.[1] Its extensive use has led to concerns about its potential presence in water sources, necessitating sensitive and reliable analytical methods for monitoring.[1] The analysis of glyphosate in water is challenging due to its high polarity, high water solubility, and its ability to chelate with metal ions.[1][2] This application note details a robust and sensitive method for the quantification of glyphosate in water samples using stable isotope dilution analysis with Glyphosate-¹³C as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3]
Two primary methodologies are presented: a derivatization-based approach using 9-fluorenylmethylchloroformate (FMOC-Cl) for enhanced chromatographic retention and a direct injection method for simplified sample processing.
Quantitative Data Summary
The performance of the analytical methods for glyphosate determination in water is summarized below. The data is compiled from various studies and demonstrates the methods' sensitivity and reliability.
| Parameter | Method with FMOC Derivatization | Direct Injection Method | Reference(s) |
| Limit of Detection (LOD) | < 0.01 µg/L - 0.02 µg/L | 0.01 µg/L - 0.23 µg/L | |
| Limit of Quantification (LOQ) | 0.02 µg/L | 0.02 µg/L | |
| Recovery (%) | 99% - 114% | 82% - 110% | |
| Precision (RSDr %) | 2% - 7% | 2.6% - 22% |
Experimental Protocols
Method 1: Analysis with FMOC-Cl Derivatization
This method involves the derivatization of glyphosate with FMOC-Cl to increase its hydrophobicity, allowing for improved retention on reversed-phase LC columns and enhanced sensitivity.
1. Materials and Reagents
-
Glyphosate analytical standard
-
Glyphosate-2-¹³C,¹⁵N internal standard
-
9-fluorenylmethylchloroformate (FMOC-Cl)
-
Boric acid/Borate buffer
-
Ethylenediaminetetraacetic acid (EDTA)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid, Phosphoric acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)
2. Sample Preparation & Derivatization
-
Collect water samples in polypropylene containers.
-
Filter the water sample through a 0.22 µm filter.
-
To a 4 mL aliquot of the filtered water sample, add 10 µL of the Glyphosate-¹³C internal standard solution (e.g., 200 µg/L).
-
Add 50 µL of EDTA solution (e.g., 2 g/L) to chelate metal ions and vortex.
-
Add 800 µL of borate buffer to adjust the pH to approximately 9.
-
Add 860 µL of FMOC-Cl solution in acetonitrile (e.g., 250 mg/L).
-
Vortex the sample and incubate at 37°C for 2 hours or at room temperature overnight.
-
After incubation, add a few drops of phosphoric acid to stop the reaction and acidify the sample.
3. Sample Cleanup (Online or Offline SPE)
-
Online SPE: An automated online SPE system can be used to concentrate the derivatized sample, followed by in-line elution to the LC-MS/MS system.
-
Offline SPE:
-
Condition an HLB SPE cartridge with methanol followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the derivatized glyphosate with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Gemini NX-C18, 3 µm, 100 mm x 2.1 mm).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90-100% B) to elute the derivatized analyte, and then re-equilibrates to the initial conditions.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific precursor and product ion transitions for both native and ¹³C-labeled FMOC-derivatized glyphosate.
Method 2: Direct Analysis without Derivatization
This streamlined method avoids the lengthy derivatization step, offering a faster sample throughput. It is suitable for newer, highly sensitive LC-MS/MS systems.
1. Materials and Reagents
-
Glyphosate analytical standard
-
Glyphosate-¹³C₂,¹⁵N internal standard
-
EDTA
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
2. Sample Preparation
-
Collect water samples in polypropylene tubes.
-
For surface water, centrifuge the sample (e.g., 5,000 rpm for 5 minutes) and filter the supernatant through a 0.2 µm filter. For drinking water, direct filtration can be performed.
-
Transfer a 15 mL aliquot to a plastic centrifuge tube.
-
Add the Glyphosate-¹³C internal standard solution.
-
Add 200 µL of EDTA solution (2 g/L) and mix.
-
Transfer an aliquot to an autosampler vial for direct injection.
3. LC-MS/MS Analysis
-
LC System: UPLC system.
-
Column: A specialized column for polar anionic pesticides (e.g., Waters ACQUITY Premier UPLC Anionic Polar Pesticide Column or Thermo Acclaim WAX-1).
-
Mobile Phase A: Methanol:water (50:50).
-
Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.
-
Gradient: A gradient program designed to retain and separate the highly polar underivatized glyphosate.
-
Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer in negative ESI mode.
-
MRM Transitions: Monitor the specific precursor and product ion transitions for both native and ¹³C-labeled glyphosate.
Visualizations
References
Application Notes and Protocols for Glyphosate-13C Analysis in Soil
Introduction
Glyphosate, a broad-spectrum systemic herbicide, is widely used in agriculture for weed control. Its primary metabolite, aminomethylphosphonic acid (AMPA), is also of environmental concern. Accurate and robust analytical methods are crucial for monitoring their residues in soil to assess environmental fate and potential impacts. The use of an isotopically labeled internal standard, such as Glyphosate-13C (13C2,15N), is the gold standard for quantification as it compensates for matrix effects and variations in extraction efficiency. This document provides a detailed protocol for the extraction of glyphosate from soil samples for analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]
Principle
The method is based on the extraction of glyphosate from soil using an alkaline solution, followed by a cleanup step to remove interfering matrix components. Quantification is achieved by isotope dilution mass spectrometry, using this compound as an internal standard. Derivatization with 9-fluorenyl-methyl-chloroformate (FMOC-Cl) is often employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.
Data Presentation
Table 1: Comparison of Extraction Methods for Glyphosate from Soil
| Extraction Method | Extraction Solvent | Cleanup Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Alkaline Extraction | 0.6 M Potassium Hydroxide (KOH) | Mixed-mode Solid-Phase Extraction (SPE) | 96 - 121 | 3 - 16 | |
| Phosphate Buffer Extraction | 0.1 M Phosphate Buffer (pH 9) | Dichloromethane partition | 70 - 120 | < 20 | |
| Aqueous Ammonia Extraction | 25% Aqueous Ammonia | Dichloromethane partition | 92 | 12 |
Table 2: Method Performance Data (Alkaline Extraction with SPE Cleanup)
| Analyte | Limit of Quantification (LOQ) in Soil (mg/kg) | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Glyphosate | 0.05 | 0.02 - 1.0 | ≥ 0.99 |
| AMPA | 0.05 | 0.02 - 1.0 | ≥ 0.99 |
| Data sourced from references. |
Experimental Protocols
Sample Preparation
-
Collect topsoil samples (e.g., top 5 cm) from the field.
-
Air-dry the soil samples at a constant temperature (e.g., 30°C) until a constant weight is achieved.
-
Grind the dried soil and sieve it through a 2 mm mesh to ensure homogeneity.
-
Store the prepared soil samples in appropriate containers at 4°C until extraction.
Extraction: Alkaline Method
This protocol is adapted from methods demonstrating high recovery and robustness.
-
Weigh 25 g of the prepared soil sample into a 4-oz glass jar.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 50 mL of 0.6 M Potassium Hydroxide (KOH) solution to the jar.
-
Securely cap the jar and shake it on a mechanical shaker for 1 hour.
-
Centrifuge the jar at approximately 2500 rpm for 15 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the extract) into a clean container.
Cleanup: Solid-Phase Extraction (SPE)
A mixed-mode SPE is effective in removing co-extracted interferences.
-
Condition a mixed-mode SPE cartridge (e.g., Bond Elut Plexa PAX) according to the manufacturer's instructions.
-
Load a specific volume of the soil extract supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with appropriate solvents to remove interfering substances.
-
Elute the glyphosate and this compound from the cartridge using a suitable elution solvent.
-
The resulting eluate is ready for derivatization or direct LC-MS/MS analysis, depending on the specific analytical method.
Derivatization (Optional but Recommended)
Derivatization with FMOC-Cl is a common step to improve chromatographic performance.
-
Take an aliquot of the cleaned extract.
-
Add 120 µL of borate buffer.
-
Add 120 µL of FMOC-Cl reagent.
-
Vortex the mixture vigorously and let it react at room temperature overnight (12-15 hours).
-
Acidify the derivatized extract to approximately pH 1.5 with concentrated HCl and let it stand for 1 hour.
-
Filter the sample through a 0.22-µm nylon filter before injection into the LC-MS/MS system.
Instrumental Analysis: LC-MS/MS
-
Chromatographic Column: A Hypercarb column or a suitable C18 column is often used.
-
Mobile Phase: A gradient of a weak acid (e.g., formic acid) in water and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in tandem mode (MS/MS) with electrospray ionization (ESI) in negative ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for both native glyphosate and the this compound internal standard.
Mandatory Visualization
References
Application Notes and Protocols for the Sample Preparation of Glyphosate-¹³C in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyphosate, a broad-spectrum herbicide, and its stable isotope-labeled internal standard, Glyphosate-¹³C, are of significant interest in human biomonitoring studies to assess exposure.[1] Accurate and reliable quantification of these compounds in complex biological matrices like urine is crucial for toxicological and epidemiological research. The high polarity and low molecular weight of glyphosate present analytical challenges, often necessitating specific sample preparation techniques to remove interferences and enhance detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4]
This document provides detailed application notes and standardized protocols for the sample preparation of Glyphosate-¹³C in urine, catering to the needs of researchers, scientists, and professionals in drug development. The methodologies outlined here are based on established and validated techniques to ensure data quality and reproducibility.
Data Presentation: Quantitative Performance of Sample Preparation Methods
The selection of an appropriate sample preparation method is critical and often depends on the desired sensitivity, sample throughput, and available instrumentation. Below is a summary of quantitative data from various published methods for glyphosate analysis in urine, which can be extrapolated for its ¹³C-labeled internal standard.
| Method | Sample Volume | Extraction/Cleanup | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Reference |
| Dilute and Shoot | - | Dilution | UPLC-MS/MS | - | 0.1 ng/mL | |
| Solid-Phase Extraction (SPE) | 1 mL | SCX and NH₂ cartridges | LC-MS/MS | 91.0 - 99.6% | 0.3 µg/L | |
| Solid-Phase Extraction (SPE) | - | Cation-exchange and anion-exchange cartridges | LC-MS/MS | 79.1 - 119% | 0.40 - 0.48 ng/mL | |
| Solid-Phase Extraction (SPE) | 200 µL | Strata SAX cartridges | LC-MS/MS | 91 - 102% | 0.1 µg/L | |
| Solid-Phase Extraction (SPE) with Derivatization | - | HLB cartridges | LC-MS/MS | - | - | |
| Monolithic SPE with Derivatization | 0.2 g | MonoSpin TiO | LC-MS/MS | 81.2 ± 11.2% | 0.3 µg/kg | |
| Derivatization with Dilution | - | - | LC-MS/MS | - | - |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) without Derivatization
This protocol is a widely used method for cleaning up urine samples before LC-MS/MS analysis, providing good recovery and removal of matrix interferences.
Materials:
-
Urine sample
-
Glyphosate-¹³C internal standard solution
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Strong Cation Exchange (SCX) and Amino (NH₂) SPE cartridges
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Spike a known volume of urine (e.g., 1 mL) with the Glyphosate-¹³C internal standard solution.
-
Dilute the urine sample. A common approach is to perform a creatinine-matching dilution to a concentration of 0.05 g creatinine/L.
-
-
SPE Cartridge Conditioning:
-
Condition the SCX and NH₂ SPE cartridges sequentially with 1 mL of methanol followed by 1 mL of ultrapure water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridges.
-
-
Washing:
-
Wash the cartridges with 1 mL of ultrapure water, followed by 1 mL of methanol to remove interfering substances.
-
-
Elution:
-
Elute the analyte from the cartridges using 1 mL of 10% formic acid in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 0.1% formic acid in water).
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) followed by SPE
Derivatization with FMOC-Cl is employed to improve the chromatographic retention and detection sensitivity of glyphosate.
Materials:
-
Urine sample
-
Glyphosate-¹³C internal standard solution
-
Sodium tetraborate buffer (e.g., 5.0%)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution (e.g., 0.1% in acetonitrile, freshly prepared)
-
Phosphoric acid solution (e.g., 2%)
-
Hydrophilic-Lipophilic Balanced (HLB) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Heating block or water bath
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment:
-
Spike a known volume of urine with the Glyphosate-¹³C internal standard.
-
-
Derivatization:
-
To the urine sample, add 70 µL of water, 10 µL of 5.0% sodium tetraborate buffer solution, and 10 µL of 0.1% FMOC-Cl solution in acetonitrile.
-
Incubate the mixture at 50 °C for 20 minutes on a heat block.
-
Stop the reaction by adding 10 µL of 2% phosphoric acid solution.
-
-
SPE Cleanup:
-
Condition the HLB SPE cartridge with methanol and water containing 1% formic acid.
-
Load the derivatized sample onto the conditioned cartridge.
-
Wash the cartridge sequentially with water and an appropriate organic solvent (e.g., dichloromethane).
-
Elute the derivatized analyte with methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase mixture for LC-MS/MS analysis.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Visualization of Experimental Workflow
Solid-Phase Extraction (SPE) Workflow
Caption: Workflow for Solid-Phase Extraction of Glyphosate-¹³C from Urine.
Derivatization and SPE Workflow
Caption: Workflow for Derivatization and SPE of Glyphosate-¹³C from Urine.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advanced Liquid Chromatography with Tandem Mass Spectrometry Method for Quantifying Glyphosate, Glufosinate, and Aminomethylphosphonic Acid Using Pre-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C NMR Spectroscopy of Glyphosate Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy for studying the metabolism of glyphosate. This document outlines the primary metabolic pathways in both microorganisms and plants, offers detailed protocols for conducting these studies, and presents quantitative data from relevant research.
Introduction to Glyphosate Metabolism
Glyphosate, the active ingredient in many broad-spectrum herbicides, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway. This pathway is crucial for the synthesis of aromatic amino acids in plants and microorganisms but is absent in animals[1]. The study of glyphosate metabolism is essential for understanding its environmental fate, the mechanisms of resistance, and its potential impact on non-target organisms. 13C NMR spectroscopy is a powerful tool for these investigations, allowing for the direct, non-invasive tracking of the carbon backbone of glyphosate as it is metabolized.
Metabolic Pathways of Glyphosate
Glyphosate is primarily metabolized by microorganisms through two main pathways. In plants, the primary effect of glyphosate is the disruption of the shikimate pathway, leading to the accumulation of shikimate and its derivatives.
Microbial Metabolism
-
AMPA Pathway: One common pathway involves the cleavage of the C-N bond by glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate[2]. AMPA can be further metabolized by some microorganisms.
-
Sarcosine Pathway: An alternative pathway involves the cleavage of the C-P bond by C-P lyase, producing sarcosine and inorganic phosphate[2]. Sarcosine is then converted to glycine and formaldehyde.
Plant Metabolism
In plants, glyphosate is not extensively metabolized. Instead, its primary mode of action is the inhibition of EPSP synthase, which leads to the accumulation of high concentrations of shikimate and shikimate-3-phosphate in the cytoplasm. Some metabolism to AMPA can also occur in plant cells. In genetically modified glyphosate-tolerant crops, an inserted gene, such as one encoding for a glyphosate N-acetyl-transferase (GAT), can lead to the conversion of glyphosate to the non-herbicidal N-acetylglyphosate.
Quantitative Data on Glyphosate Metabolism
The following tables summarize quantitative data from studies on glyphosate metabolism using 13C NMR and other analytical methods.
Table 1: Microbial Metabolism of Glyphosate
| Organism | Labeled Glyphosate Used | Metabolic Pathway | Key Metabolites and Distribution | Reference |
| Pseudomonas sp. PG2982 | [2-13C, 15N]glyphosate | Sarcosine Pathway | 20% of resulting glycine incorporated into purines, 35% into glycyl residues in protein, 35% into seryl residues in protein. | |
| Pseudomonas sp. LBr | [2-13C, 15N]glyphosate | Primarily AMPA Pathway with minor Sarcosine Pathway | Approximately 5% of glyphosate degraded via the glycine pathway. The majority is converted to AMPA and released into the medium. |
Table 2: Effects of Glyphosate on Plant Metabolism
| Plant Species | Glyphosate Concentration | Key Metabolites and Accumulation | Reference |
| Acer pseudoplatanus (Sycamore) cells | 1 mM | Shikimate: 20-30 µmol/g cell wet weight within 50 h. Shikimate 3-phosphate: 1-1.5 µmol/g cell wet weight within 50 h. |
Experimental Protocols
The following protocols are compiled from best practices in 13C NMR-based metabolomics and specific details from studies on glyphosate metabolism.
Protocol 1: Synthesis of 13C-Labeled Glyphosate
Protocol 2: Microbial Culture and Sample Preparation for Solid-State 13C NMR
This protocol is based on the methodology used for studying glyphosate metabolism in Pseudomonas sp..
1. Culture Preparation: a. Prepare a synthetic medium with 13C-labeled glyphosate as the sole phosphorus source. A typical concentration is 1.0 mM. b. Inoculate the medium with the microbial strain of interest (e.g., Pseudomonas sp. PG2982). c. Incubate the culture at 30°C with shaking until the desired cell density is reached (e.g., exponential growth phase).
2. Cell Harvesting and Quenching: a. Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). b. Rapidly quench metabolic activity by washing the cell pellet with ice-cold phosphate-buffered saline (PBS).
3. Sample Preparation for NMR: a. Lyophilize (freeze-dry) the washed cell pellet to remove all water. b. The resulting lyophilized cells can be packed directly into a solid-state NMR rotor for analysis.
Protocol 3: Plant Cell Suspension Culture and Sample Preparation for in vivo 13C NMR
This protocol is adapted from studies on the effect of glyphosate on sycamore cells.
1. Cell Culture: a. Grow suspension-cultured cells (e.g., Acer pseudoplatanus) in a suitable nutrient medium. b. Subculture the cells regularly to maintain them in the exponential growth phase.
2. Glyphosate Treatment and Sample Packing: a. Gently compress the cultured cells into a 10 mm NMR tube fitted with a perfusion system. b. Perfuse the cells with a fresh nutrient medium containing 1 mM 13C-labeled glyphosate.
3. In vivo NMR Analysis: a. Place the NMR tube containing the perfused cells directly into the NMR spectrometer. b. Acquire 13C NMR spectra over time to monitor the accumulation of metabolites.
Protocol 4: 13C NMR Data Acquisition
For Solid-State NMR of Microbial Cells:
-
Spectrometer: A solid-state NMR spectrometer equipped with a cross-polarization magic-angle spinning (CP/MAS) probe.
-
Pulse Sequence: Cross-polarization with magic-angle spinning.
-
Contact Time: ~1-2 ms.
-
Recycle Delay: 1-2 s.
-
Spinning Speed: 4-5 kHz.
-
Acquisition: Sufficient scans to obtain a good signal-to-noise ratio, which can range from several thousand to tens of thousands depending on the sample and spectrometer.
For In Vivo Liquid-State NMR of Plant Cells:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) with a broadband probe.
-
Pulse Sequence: A standard 1D 13C pulse program with proton decoupling.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to allow for faster repetition rates.
-
Acquisition Time: ~1 s.
-
Relaxation Delay: 1-2 s.
-
Number of Scans: Dependent on the concentration of metabolites, typically several thousand scans are required.
-
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways of glyphosate and a general experimental workflow for its study using 13C NMR.
Caption: Microbial and plant metabolic pathways of glyphosate.
Caption: General workflow for 13C NMR-based glyphosate metabolism studies.
References
Application Note & Protocol: Tracing Plant Uptake of Glyphosate-13C
Audience: This document is intended for researchers, scientists, and professionals in drug development and agriculture engaged in studying the uptake, translocation, and metabolism of glyphosate in plants.
Introduction
Glyphosate is a widely used broad-spectrum herbicide that functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSPS) synthase, a key enzyme in the shikimate pathway.[1] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms.[1] The inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately causing plant death.[1]
To accurately study the absorption, distribution, and metabolic fate of glyphosate within a plant system, stable isotope labeling is a powerful technique. Utilizing Glyphosate-13C allows for the precise differentiation of the applied herbicide from any endogenous compounds, enabling detailed quantitative analysis through mass spectrometry. This application note provides a comprehensive protocol for conducting plant uptake studies using this compound, covering experimental design, sample preparation, and analytical quantification.
Signaling Pathway: Inhibition of the Shikimate Pathway
Glyphosate acts as a competitive inhibitor of the EPSPS enzyme, preventing the condensation of shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP). This blockage leads to the accumulation of shikimate and disrupts the production of chorismate, a precursor to aromatic amino acids.[2][3]
References
Application Note: Solid-Phase Extraction of Glyphosate-13C from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glyphosate is a widely used broad-spectrum herbicide. Due to its prevalence, regulatory bodies and researchers are increasingly focused on monitoring its residues, along with its main metabolite, aminomethylphosphonic acid (AMPA), in various environmental and food matrices. The analysis of glyphosate is challenging due to its high polarity, high water solubility, and its ability to chelate metal ions.[1][2] To ensure accurate quantification and to correct for matrix effects or losses during sample preparation, stable isotope-labeled internal standards, such as Glyphosate-13C, are employed.[3][4][5]
This application note provides detailed protocols for the solid-phase extraction (SPE) of this compound from complex matrices such as water, cereals, soil, and honey. As this compound is chemically identical to the native analyte, the described extraction procedures are applicable to the overall analysis of glyphosate. The internal standard is typically added to the sample before extraction to track and correct for analyte loss throughout the entire process.
Principle of Solid-Phase Extraction for Glyphosate
Solid-phase extraction is a crucial cleanup step that isolates analytes from complex sample extracts by partitioning them between a solid and a liquid phase. For glyphosate, two primary SPE strategies are employed:
-
Direct Analysis: This approach utilizes ion-exchange or specialized sorbents like zirconia-coated silica to directly retain the polar, underivatized glyphosate molecule. The retained analyte is then eluted with a suitable solvent. This method avoids the time-consuming derivatization step.
-
Indirect Analysis via Derivatization: Due to its high polarity, glyphosate is not well-retained on common reversed-phase (e.g., C18) sorbents. This challenge is overcome by derivatizing glyphosate with a reagent such as 9-fluorenylmethylchloroformate (FMOC-Cl). The resulting glyphosate-FMOC derivative is less polar, allowing it to be retained on reversed-phase SPE cartridges for effective cleanup and concentration.
Experimental Protocols
Protocol 1: Extraction from Water Samples (Online SPE with Derivatization)
This protocol is adapted for the analysis of glyphosate in drinking or environmental water, often employing online SPE coupled with LC-MS/MS for high throughput and sensitivity.
1. Sample Preparation and Derivatization:
-
To a 4 mL water sample in an amber vial, add the this compound internal standard.
-
Acidify the sample to pH 1.0 with 6 M HCl and stir for 1 hour to break any metal-glyphosate complexes.
-
Add borate buffer (pH 9) to the sample.
-
Add the derivatizing agent, 9-fluorenylmethylchloroformate (FMOC-Cl) solution (prepared in acetonitrile), and allow the reaction to proceed in the dark.
2. Online SPE Procedure:
-
System: Agilent 1200 Infinity Series Online SPE Solution or equivalent.
-
SPE Cartridge: Reversed-phase polymer cartridge (e.g., Oasis HLB).
-
Loading: Directly inject the derivatized sample onto the SPE cartridge. The system is configured to flush the excess, unreacted FMOC reagent to waste during this step.
-
Washing: Wash the cartridge with deionized water to remove salts and other polar interferences.
-
Elution and Analysis: The SPE valve switches to place the cartridge in line with the analytical LC column. The retained this compound-FMOC derivative is eluted from the cartridge directly onto the analytical column using the LC mobile phase gradient for separation and subsequent MS/MS detection.
Protocol 2: Extraction from Cereal and Flour Samples
This protocol is suitable for complex, solid matrices like oatmeal, corn flour, and wheat flour.
1. Sample Extraction:
-
Weigh 2-5 g of the homogenized cereal sample into a polypropylene centrifuge tube.
-
Add the this compound internal standard.
-
Add 10 mL of an extraction solvent, such as a methanol/water mixture (20:80, v/v) acidified with 1% formic acid.
-
Vortex vigorously and sonicate for 15-30 minutes.
-
Centrifuge the sample at >4000 g for 10 minutes. Collect the supernatant.
2. SPE Cleanup (Offline):
-
SPE Cartridge: Polymeric reversed-phase cartridge (e.g., Supel™-Select HLB).
-
Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of the acidified methanol/water extraction solvent.
-
Loading: Load 0.5 - 1 mL of the sample extract supernatant onto the conditioned cartridge.
-
Washing: Wash the cartridge with a small volume of the extraction solvent to elute any remaining polar interferences.
-
Elution: Elute the this compound with a suitable solvent. Note: If derivatization was not performed, an ion-exchange SPE cartridge would be more appropriate. For HLB cartridges used with underivatized glyphosate, the procedure acts as a cleanup step where glyphosate passes through while less polar interferences are retained.
-
The eluate is then ready for derivatization (if not already done) or direct LC-MS/MS analysis.
Protocol 3: Extraction from Honey
Honey is a complex matrix rich in sugars, which can interfere with analysis. This protocol uses derivatization to enable effective cleanup.
1. Sample Preparation and Derivatization:
-
Dissolve 1 g of honey in 10 mL of reagent water.
-
Add the this compound internal standard.
-
Add borate buffer to adjust the pH to ~9.
-
Add an increased concentration of FMOC-Cl solution (e.g., 50 mg/mL in acetonitrile) to ensure complete derivatization in the presence of competing amino acids in the honey matrix.
-
Incubate the mixture to allow the reaction to complete.
2. SPE Cleanup:
-
SPE Cartridge: Reversed-phase cartridge (e.g., Oasis HLB).
-
Conditioning: Condition the cartridge with methanol and then water.
-
Loading: Load the entire derivatized sample solution onto the cartridge. The derivatized this compound is retained, while sugars and other highly polar matrix components are washed away.
-
Washing: Wash the cartridge with deionized water to remove residual sugars.
-
Elution: Elute the this compound-FMOC derivative with methanol or acetonitrile.
-
The eluate can be evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.
Data Presentation
Quantitative data from various studies on glyphosate extraction are summarized below. These values are representative of the performance expected for this compound.
Table 1: SPE Sorbents and Methodologies for Glyphosate Extraction.
| Matrix | SPE Sorbent Type | Analysis Approach | Reference |
|---|---|---|---|
| Water | Reversed-Phase Polymer | Online SPE with FMOC Derivatization | |
| Cereals | Polymeric (HLB) | Offline SPE Cleanup | |
| Plant Commodities | Zirconia (ZrO₂) | Online SPE (Direct Analysis) | |
| Honey | Reversed-Phase Polymer | Offline SPE with FMOC Derivatization | |
| Animal Tissues | Mixed Cation Exchange | Offline SPE (Direct Analysis) |
| Soil | N/A (Liquid Extraction) | Derivatization with TFAA/TFE | |
Table 2: Performance Data for Glyphosate Extraction from Complex Matrices.
| Matrix | Fortification Level | Mean Recovery (%) | LOQ | Reference |
|---|---|---|---|---|
| Corn Flour | 226.66 ppm | 109.19% (ASE) | Not Specified | |
| Maize & Rice | 0.01 - 1.5 mg/kg | 70 - 105% | 0.01 mg/kg | |
| Apple | 0.1 - 50 µg/g | 86.0 - 99.6% | 0.01 µg/g | |
| Groundwater | 5 µg/L | 90.4 - 101.7% | 0.07 µg/L |
| Animal Tissues | Not Specified | Not Specified | 0.025 - 0.2 mg/kg | |
LOQ: Limit of Quantification; ASE: Accelerated Solvent Extraction.
Visualizations
The following diagrams illustrate the general workflows for solid-phase extraction of this compound.
Caption: General workflow for sample preparation and SPE of this compound.
Caption: Workflow for water samples using derivatization and reversed-phase SPE.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Glyphosate-¹³C LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of glyphosate and its ¹³C-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in glyphosate analysis?
A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][3] Glyphosate analysis is particularly susceptible to matrix effects due to its high polarity, amphoteric nature, and the complexity of matrices it is often analyzed in, such as cereals, soil, and biological fluids.[4] For instance, in the analysis of cereals like wheat and rye, significant ionization suppression has been observed, which can be dependent on the sample particle size and the specific matrix.
Q2: I am using Glyphosate-¹³C₂ as an internal standard, but I am still seeing inaccurate results. Why might it not be fully compensating for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like Glyphosate-¹³C₂ are the preferred choice to compensate for matrix effects, they may not always be effective. Research has shown that the isotope-labeled standard can experience different ionization suppression than the native glyphosate, leading to inaccurate compensation. This discrepancy can be influenced by the sample matrix and the concentration of glyphosate. For example, a study on cereals demonstrated that ¹³C₂-glyphosate underwent different ionization suppression than glyphosate. Therefore, while SIL-IS can improve accuracy, it is crucial to validate their effectiveness in each specific matrix.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for glyphosate analysis?
A3: Several sample preparation strategies can be employed to mitigate matrix effects. The choice of method often depends on the sample matrix and the required sensitivity.
-
Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of matrix components, thereby minimizing their impact on ionization. However, this may also dilute the analyte to a concentration below the limit of quantification (LOQ).
-
Solid-Phase Extraction (SPE): SPE is a widely used cleanup technique to remove interfering compounds. Various SPE cartridges are available, and the selection depends on the nature of the matrix and the analyte. For instance, hydrophilic-lipophilic balanced (HLB) SPE has been used after derivatization to clean up honey samples.
-
QuPPe Method: The Quick Polar Pesticides (QuPPe) method is a popular extraction procedure for polar pesticides like glyphosate from various food matrices. It typically involves extraction with methanol and water, followed by a cleanup step.
-
Derivatization: Derivatizing glyphosate with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) can significantly improve its chromatographic retention on reversed-phase columns and reduce matrix effects. This is because derivatization alters the physicochemical properties of glyphosate, making it less polar.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Significant signal suppression or enhancement | High concentration of co-eluting matrix components. | - Dilute the sample extract.- Optimize the sample cleanup procedure (e.g., use a different SPE sorbent).- Employ derivatization to shift the retention time of glyphosate away from interfering compounds. |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Use a stable isotope-labeled internal standard like Glyphosate-¹³C₂.- Prepare matrix-matched calibration standards to compensate for consistent matrix effects. |
| Peak tailing or distorted peak shape | Interaction of glyphosate with the analytical column or system components. | - Use a specialized column designed for polar pesticides, such as a porous graphitic carbon (PGC) or a mixed-mode column.- Consider derivatization to improve chromatographic behavior. |
| Inaccurate quantification despite using a ¹³C internal standard | Differential matrix effects on the analyte and the internal standard. | - Evaluate the matrix effect for both glyphosate and Glyphosate-¹³C₂ independently.- Consider alternative quantification strategies like standard addition.- Further optimize sample cleanup to reduce the overall matrix load. |
Experimental Protocols
Protocol 1: Sample Preparation of Cereal Samples using a Modified QuPPe Method
This protocol is based on the methodology for extracting glyphosate and related compounds from oat cereals.
-
Homogenization: Homogenize the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a methanol/water mixture (v/v).
-
Spike with the Glyphosate-¹³C₂ internal standard solution.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Pass it through a Supel™ Swift HLB SPE cartridge.
-
Collect the eluate for LC-MS/MS analysis.
-
Protocol 2: Derivatization of Glyphosate with FMOC-Cl
This protocol is a general procedure based on methodologies described for water and food samples.
-
pH Adjustment: Take a 1 mL aliquot of the sample extract and adjust the pH to 9 by adding 100 µL of borate buffer.
-
Derivatization Reaction:
-
Add 1 mL of a 6.5 mM solution of FMOC-Cl in acetonitrile.
-
Vortex the mixture.
-
Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 2 hours).
-
-
Reaction Quenching: Stop the reaction by adding 130 µL of 2% phosphoric acid.
-
Cleanup (Optional but Recommended): Perform an SPE cleanup step to remove excess derivatizing reagent and other interferences.
-
Analysis: The derivatized sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: A generalized experimental workflow for Glyphosate LC-MS/MS analysis.
Caption: A troubleshooting decision tree for inaccurate glyphosate results.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glyphosate-13C NMR Signal Intensity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in obtaining strong and clear NMR signals for Glyphosate-13C.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound NMR spectrum so low?
A1: Several factors contribute to the inherently low signal-to-noise (S/N) ratio in ¹³C NMR spectroscopy. The natural abundance of the ¹³C isotope is only about 1.1%.[1][2] Additionally, the magnetic moment of a ¹³C nucleus is significantly weaker than that of a proton (¹H), resulting in weaker NMR signals.[1][2] For a molecule like glyphosate, these challenges can be pronounced.
Q2: How does sample concentration impact the S/N ratio for this compound?
A2: Sample concentration is a critical factor. Due to the low sensitivity of the ¹³C nucleus, a higher concentration of this compound is generally required compared to ¹H NMR to achieve a satisfactory spectrum.[1] Doubling the sample concentration can roughly double the signal intensity. For small molecules, a concentration of 50-100 mg in 0.5-0.6 mL of a deuterated solvent is often recommended as a starting point.
Q3: What role does the choice of solvent play in my this compound NMR experiment?
A3: The solvent is crucial for dissolving a sufficient concentration of your this compound sample. For glyphosate, which is a polar molecule, deuterated water (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6) are common choices. It is imperative to use high-quality deuterated solvents to minimize interfering residual proton signals. The solvent volume should be appropriate for the NMR tube, typically around 0.5-0.6 mL for a standard 5 mm tube, to ensure the sample is within the instrument's detection coil.
Q4: How can proton decoupling improve my this compound signal?
A4: Proton decoupling enhances the S/N ratio in two significant ways. First, it collapses the multiplets caused by ¹H-¹³C coupling into single sharp peaks, which increases the peak height. Second, it can lead to a Nuclear Overhauser Effect (NOE), which can increase the signal intensity of nearby ¹³C nuclei.
Q5: Will a higher magnetic field strength improve the signal for this compound?
A5: Yes, a stronger magnetic field generally leads to a better S/N ratio. It increases the population difference between spin states, resulting in a stronger NMR signal, and also increases the resonance frequency, which further boosts sensitivity.
Troubleshooting Guide
Issue: Weak or Noisy this compound Signal
This guide provides a systematic workflow to diagnose and resolve poor signal-to-noise issues in your this compound NMR experiments.
Caption: Troubleshooting workflow for improving this compound NMR signal.
Experimental Protocols & Data
Protocol 1: Standard 1D ¹³C NMR Experiment for this compound
This protocol outlines the general steps for acquiring a 1D ¹³C NMR spectrum of this compound.
-
Sample Preparation:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., D₂O) in a clean, high-quality 5 mm NMR tube to the desired concentration (aim for >50 mg/mL if possible).
-
Ensure the solvent column height is sufficient for the spectrometer's probe (typically ~4 cm).
-
Gently vortex or sonicate the sample to ensure complete dissolution.
-
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, which is crucial for sharp lines and good S/N.
-
-
Acquisition:
-
Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Set the key acquisition parameters as outlined in the table below.
-
Acquire the spectrum. The number of scans will depend on the sample concentration and desired S/N.
-
Table 1: Recommended Acquisition Parameters for this compound NMR
| Parameter | Symbol | Recommended Value | Rationale & Notes |
| Pulse Angle | P1 | 30° - 45° | A shorter pulse width allows for a shorter relaxation delay, enabling more scans in a given time, which is beneficial for carbons with long relaxation times. |
| Relaxation Delay | D1 | 1.0 - 2.0 seconds | A sufficient delay is needed for ¹³C nuclei to return to equilibrium. This may need to be increased for non-protonated carbons. |
| Acquisition Time | AQ | ~1.0 second | A compromise between resolution and the number of scans possible in a given time. |
| Number of Scans | NS | Start with 128, increase as needed (e.g., 256, 512, 1024+) | The S/N ratio increases with the square root of the number of scans. |
Protocol 2: Using a Paramagnetic Relaxation Agent
For carbons with very long T₁ relaxation times, adding a relaxation agent can significantly improve S/N by allowing for faster repetition rates.
-
Prepare a Stock Solution: Prepare a stock solution of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), in the same deuterated solvent as your sample.
-
Add to Sample: Add a small amount of the relaxation agent stock solution to your this compound NMR sample. The final concentration of the agent is critical; too little will be ineffective, and too much will cause line broadening. A good starting point is a concentration that gives the solution a light color.
-
Acquire Spectrum: Follow the standard acquisition protocol, but you can now use a much shorter relaxation delay (D1), allowing for a greater number of scans in the same amount of time.
Table 2: Effect of Paramagnetic Relaxation Agent (PRA) on ¹³C T₁ Times
| Analyte | Concentration (mM) | PRA [Cr(tmhd)₃] Conc. (mM) | T₁ Reduction |
| Various aromatic signals | 150 | 10 | Reduced to 1-3 s |
| Various aromatic signals | 150 | 150 | Reduced to ~0.3 s (up to 95% reduction) |
| Substrate/Product | N/A | N/A | Over 6-fold reduction |
| Data adapted from a study on multinuclear FlowNMR spectroscopy, demonstrating the effectiveness of PRAs. |
Logical Relationships in NMR Signal Enhancement
The following diagram illustrates the key factors and their relationships in achieving an optimal signal-to-noise ratio in a ¹³C NMR experiment.
Caption: Key factors influencing the signal-to-noise ratio in ¹³C NMR.
References
Technical Support Center: Troubleshooting Glyphosate-13C Internal Standard Recovery
Welcome to the technical support center for troubleshooting issues related to the low recovery of Glyphosate-13C internal standards. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals identify and resolve common problems encountered during the analysis of glyphosate and its isotopically labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of the this compound internal standard?
A1: The most frequent causes for low recovery of this compound internal standard include:
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the internal standard in the mass spectrometer. This is a significant issue in complex matrices like cereals, soil, and honey.[1][2][3][4][5]
-
Suboptimal Derivatization: Incomplete or inefficient derivatization of the this compound internal standard with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can lead to poor chromatographic retention and detection.
-
Chelation with Metal Ions: Glyphosate and its internal standard are strong chelating agents and can bind to metal ions present in the sample, vials, or LC system, resulting in poor peak shape and reduced recovery.
-
Inefficient Extraction: The high polarity of glyphosate can make its extraction from complex sample matrices challenging, leading to losses during sample preparation.
-
Adsorption to Surfaces: Glyphosate can adsorb to glass surfaces. Using polypropylene vials is often recommended to prevent this.
Q2: How can I determine if matrix effects are causing the low recovery?
A2: To assess matrix effects, you can perform a post-extraction spike experiment. Compare the signal response of the this compound internal standard in a clean solvent (e.g., mobile phase) with the response in a sample extract spiked at the same concentration. A significantly lower response in the sample extract indicates ion suppression. Some studies have shown that the isotope-labelled standard can experience different ionization suppression than the native glyphosate, making it less effective at compensating for matrix effects in some cases.
Q3: Can the derivatization step be a source of variability?
A3: Yes, the derivatization reaction is a critical step that can introduce variability. Factors such as pH, the concentration of the derivatizing agent (e.g., FMOC-Cl), reaction time, and temperature must be carefully controlled and optimized. For instance, incomplete derivatization can occur if the pH is not sufficiently alkaline or if the FMOC-Cl concentration is too low.
Q4: Is it necessary to use a derivatization agent for glyphosate analysis?
A4: While direct analysis of underivatized glyphosate is possible with specialized chromatographic columns (e.g., porous graphitic carbon or hydrophilic interaction liquid chromatography), pre-column derivatization with reagents like FMOC-Cl is a widely used technique. Derivatization makes the highly polar glyphosate molecule less polar, improving its retention on standard reversed-phase columns and enhancing its sensitivity in LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Low Recovery in Complex Matrices (e.g., Soil, Food Samples)
This guide will help you troubleshoot low recovery of the this compound internal standard when analyzing complex samples.
Step 1: Evaluate Matrix Effects
-
Action: Perform a post-extraction spike experiment as described in the FAQs.
-
Rationale: This will confirm if ion suppression is the primary cause of low recovery.
Step 2: Optimize the Extraction Procedure
-
Action: Experiment with different extraction solvents. While water is a good solvent for glyphosate, acidified water or mixtures with organic solvents like methanol can improve extraction efficiency from certain matrices.
-
Rationale: The choice of solvent can significantly impact the recovery of glyphosate from the sample matrix.
Step 3: Enhance Sample Cleanup
-
Action: Employ solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for sample cleanup. Hydrophilic-lipophilic balanced (HLB) SPE cartridges are often effective for glyphosate.
-
Rationale: A cleaner extract will have fewer co-eluting matrix components, reducing ion suppression.
Step 4: Re-optimize Derivatization Conditions
-
Action: Verify and optimize the pH of the derivatization reaction (typically pH 9 with borate buffer), the concentration of FMOC-Cl, and the reaction time.
-
Rationale: Ensuring complete derivatization is crucial for consistent and high recovery.
Step 5: Mitigate Metal Chelation
-
Action: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample extract before derivatization.
-
Rationale: EDTA will bind to metal ions, preventing them from chelating with the glyphosate internal standard.
Quantitative Data Summary: Impact of EDTA on Recovery
| Matrix | Recovery without EDTA (%) | Recovery with EDTA (%) |
| Milk | 29 | 93 |
| Soybean | 45 | 95 |
This table summarizes data on how the addition of EDTA can dramatically improve the recovery of glyphosate in problematic matrices.
Issue 2: Poor Peak Shape and Inconsistent Results
This guide addresses issues related to poor chromatography of the this compound internal standard.
Step 1: Address Potential Metal Chelation
-
Action: Add EDTA to the sample extraction solvent or the mobile phase.
-
Rationale: Glyphosate's tendency to chelate with metals in the LC flow path can cause peak tailing and poor reproducibility.
Step 2: Passivate the LC System
-
Action: Flush the entire LC system, including the column, with a solution of EDTA (e.g., 40 mM EDTA) at a low flow rate overnight.
-
Rationale: This will remove any metal ions that have accumulated in the system.
Step 3: Optimize the Mobile Phase
-
Action: Ensure the mobile phase composition and pH are optimal for the separation of the derivatized glyphosate. For reversed-phase chromatography of FMOC-derivatized glyphosate, typical mobile phases consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
-
Rationale: An incorrect mobile phase can lead to poor peak shape and inadequate separation.
Step 4: Evaluate the HPLC Column
-
Action: If issues persist, consider trying a different HPLC column. For derivatized glyphosate, a standard C18 column is often suitable. For underivatized analysis, specialized columns are required.
-
Rationale: The column chemistry can significantly impact the chromatography of glyphosate.
Experimental Protocols
Protocol 1: FMOC-Cl Derivatization of Glyphosate
This protocol provides a general procedure for the derivatization of glyphosate and its internal standard with FMOC-Cl. Optimization may be required for specific sample matrices.
-
To 1 mL of sample extract, add 100 µL of borate buffer (pH 9).
-
Add 200 µL of a 10 mM FMOC-Cl solution in acetonitrile.
-
Vortex the mixture and incubate at 50°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 130 µL of 2% phosphoric acid to quench the reaction.
-
The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary: Derivatization Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
| EDTA Concentration | 0% | ≥5% | 1% |
| Borate Buffer | Absent | Present | 5% |
| FMOC-Cl Concentration | 1 mM | >2.5 mM | 2.5 mM |
| Derivatization Time | 1 hour | >4 hours | 4 hours |
This table summarizes the optimized conditions for FMOC-Cl derivatization to achieve complete reaction and avoid interferences.
Protocol 2: Sample Extraction from Soil
This protocol outlines a basic method for extracting glyphosate from soil samples.
-
Weigh 5 g of homogenized soil into a polypropylene centrifuge tube.
-
Add 10 mL of water and shake for 10 minutes.
-
Alternatively, for some soil types, an alkaline extraction with a solution like 0.1 M potassium hydroxide may yield better recoveries.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collect the supernatant for derivatization and analysis.
Note: The choice of extraction solvent (water vs. alkaline solution) should be optimized based on the soil type. Water is often preferred as it can result in a cleaner extract.
By following these troubleshooting guides and protocols, researchers can systematically address the common issues leading to low recovery of the this compound internal standard, ultimately improving the accuracy and reliability of their analytical results.
References
- 1. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Glyphosate-¹³C Extraction from Clay Soils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Glyphosate-¹³C from challenging clay soil matrices. Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is extracting Glyphosate-¹³C from clay soils so challenging?
A1: Clay soils present a significant challenge for Glyphosate-¹³C extraction due to several factors:
-
Strong Adsorption: Glyphosate, and by extension its ¹³C-labeled counterpart, binds strongly to clay minerals, iron and aluminum oxides, and organic matter within the soil.[1][2][3][4] This strong sorption makes it difficult to release the analyte into the extraction solvent.
-
High Polarity: Glyphosate is a highly polar and water-soluble compound, which can make it difficult to extract with organic solvents and retain on standard reversed-phase chromatography columns.
-
Matrix Effects: Clay soil extracts often contain a high concentration of co-extracted interfering substances that can suppress or enhance the analyte signal during analysis by mass spectrometry.
Q2: What is the purpose of using Glyphosate-¹³C in my experiments?
A2: Glyphosate-¹³C is an isotopically labeled internal standard. It is chemically identical to glyphosate but has a heavier mass due to the presence of the carbon-13 isotope. It is added to the sample at a known concentration before extraction and is used to accurately quantify the amount of unlabeled glyphosate in the sample by correcting for any analyte loss during sample preparation and analysis.
Q3: Is derivatization necessary for the analysis of Glyphosate-¹³C?
A3: While modern sensitive LC-MS/MS instruments can analyze glyphosate and its metabolites without derivatization, pre-column derivatization with reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a common and often recommended procedure. Derivatization can:
-
Improve chromatographic retention and peak shape.
-
Enhance detection sensitivity and selectivity.
-
Reduce the polarity of the analyte, making it more amenable to extraction and separation.
Q4: What are the most common extraction techniques for glyphosate from soil?
A4: The most frequently employed techniques include:
-
Alkaline Extraction: Shaking the soil sample with an alkaline solution (e.g., potassium hydroxide or ammonium hydroxide) is a widely used method for clay-rich soils. The high pH helps to desorb the glyphosate from the soil particles.
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times.
-
Ultrasonication: This method uses high-frequency sound waves to agitate the sample and enhance the extraction process.
-
Phosphate Buffer Extraction: Using a phosphate buffer can also be effective as the phosphate ions can compete with glyphosate for binding sites on the soil particles, aiding in its release.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery of Glyphosate-¹³C | 1. Incomplete desorption from clay particles. 2. Inefficient extraction solvent. 3. Suboptimal pH of the extraction solution. 4. Insufficient extraction time or agitation. 5. Loss of analyte during sample cleanup (e.g., SPE). | 1. Increase the pH of the extraction solvent. Alkaline solutions (e.g., 0.2 M KOH) have shown good recovery for soils with high clay content. 2. Consider using a phosphate buffer to compete with glyphosate for soil binding sites. 3. For ASE, optimize the temperature (e.g., 130-140°C) and solvent composition. 4. Ensure adequate shaking/vortexing time and intensity. For alkaline extractions, a shaking time of at least 15-30 minutes is recommended. 5. Evaluate the SPE cartridge and elution solvent to ensure compatibility with the derivatized or underivatized analyte. |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-extraction of humic substances and other organic matter from the soil. 2. High salt concentration in the final extract. 3. Insufficient sample cleanup. | 1. Incorporate a cleanup step with dichloromethane (DCM) after extraction to remove organic interferences. 2. Dilute the final extract before injection into the LC-MS/MS system. 3. Optimize the solid-phase extraction (SPE) cleanup procedure. The use of a polymeric SPE cartridge can be effective. 4. Add EDTA to the sample to chelate metal ions that can interfere with chromatography. |
| Poor Chromatographic Peak Shape (e.g., tailing, splitting) | 1. Interaction of the analyte with active sites in the chromatographic system. 2. Incompatible mobile phase pH. 3. Metallic complexation of glyphosate. | 1. Derivatize the Glyphosate-¹³C with FMOC-Cl to improve its chromatographic behavior. 2. Use a polymer-based or ion-exchange column stable at higher pH. 3. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of the analyte. A pH around 9 with an ammonium carbonate buffer has been shown to be effective for underivatized glyphosate. |
| Inconsistent or Irreproducible Results | 1. Non-homogenous soil sample. 2. Inconsistent derivatization reaction. 3. Variability in manual extraction procedures. | 1. Thoroughly homogenize the soil sample before taking a subsample for extraction. 2. Precisely control the derivatization conditions (pH, temperature, reaction time, and reagent concentration). The use of a borate buffer at pH 9 is crucial for the FMOC-Cl reaction. 3. Consider using an automated extraction method like Accelerated Solvent Extraction (ASE) for better reproducibility. |
Experimental Protocols
Protocol 1: Alkaline Extraction with FMOC-Cl Derivatization and SPE Cleanup
This protocol is suitable for clay soils with high adsorption capacity.
-
Sample Preparation:
-
Weigh 5 g of homogenized clay soil into a 50 mL polypropylene centrifuge tube.
-
Spike the soil with a known concentration of Glyphosate-¹³C internal standard.
-
Add 10 mL of 0.2 M potassium hydroxide (KOH) solution.
-
-
Extraction:
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant into a clean tube.
-
-
Derivatization:
-
Take a 1 mL aliquot of the supernatant and add 100 µL of borate buffer (pH 9).
-
Add 1 mL of 1 mg/mL FMOC-Cl in acetonitrile.
-
Vortex and let the reaction proceed for at least 4 hours at room temperature in the dark.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.
-
Acidify the derivatized sample to pH ~3 with formic acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the derivatized Glyphosate-¹³C with 3 mL of methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase.
-
Analyze by LC-MS/MS.
-
Protocol 2: Accelerated Solvent Extraction (ASE)
This protocol is for laboratories equipped with an ASE system and is beneficial for higher sample throughput.
-
Sample Preparation:
-
Mix 10 g of homogenized clay soil with an equal amount of diatomaceous earth.
-
Spike the mixture with the Glyphosate-¹³C internal standard.
-
Load the mixture into an ASE cell.
-
-
ASE Conditions:
-
Solvent: Methanol/water (80:20, v/v).
-
Temperature: 110 °C.
-
Pressure: 1500 psi.
-
Static Time: 10 minutes.
-
Cycles: 2.
-
-
Post-Extraction:
-
Collect the extract and proceed with derivatization and cleanup as described in Protocol 1.
-
Quantitative Data Summary
The following tables summarize recovery data for glyphosate from soil matrices under various extraction conditions.
Table 1: Comparison of Extraction Methods for Glyphosate from Soil
| Extraction Method | Extracting Solution | Soil Type | Recovery (%) | Reference |
| Shaking | 0.2 M KOH | High Clay Content | >85% | |
| Shaking | Phosphate Buffer | Various | 70 - 120% | |
| Shaking | Alkaline Solution | Various | 70 - 120% | |
| ASE | Methanol/Water | Various | >80% | |
| Ultrasonication | 50:50 Methanol/Water + 1% FA | Corn Flour | 77.4 - 98.7% |
Table 2: Recovery of Glyphosate and AMPA from Soil using an Alkaline Extraction Method
| Analyte | Spiked Concentration (mg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| Glyphosate | 0.05 | 92 | <7 | |
| AMPA | 0.05 | 89 | <5 | |
| Glufosinate | 0.05 | 86 | <6 | |
| Glyphosate | 0.5 | 90 | <7 | |
| AMPA | 0.5 | 88 | <5 | |
| Glufosinate | 0.5 | 83 | <6 |
Visualized Workflows
Caption: Workflow for Alkaline Extraction of Glyphosate-¹³C from Clay Soil.
Caption: Troubleshooting Logic for Low Glyphosate-¹³C Recovery.
References
Technical Support Center: Glyphosate-13C Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Glyphosate-13C in mass spectrometry experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the identification and mitigation of ion suppression.
Problem: Low or No Signal for this compound
-
Possible Cause 1: Ion Suppression from Matrix Effects.
-
Explanation: Co-eluting endogenous components from complex matrices (e.g., soil, food, biological fluids) can compete with this compound for ionization in the mass spectrometer source, leading to a reduced signal.[1][2][3] This is a common phenomenon in electrospray ionization (ESI).[4]
-
Solutions:
-
Sample Dilution: A straightforward initial step is to dilute the sample extract. This reduces the concentration of interfering matrix components, though it may also lower the this compound signal to undetectable levels if its initial concentration is low.[5]
-
Advanced Sample Preparation: Employ rigorous sample cleanup procedures to remove matrix interferences. Techniques like Solid-Phase Extraction (SPE), particularly with cartridges like Oasis HLB or AFFINIMIP, have proven effective. For certain matrices like wheat, ultrafiltration can also be used for cleanup.
-
Derivatization: Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can reduce the polarity of glyphosate, improving its retention on reversed-phase columns and separating it from polar matrix components that cause suppression.
-
-
-
Possible Cause 2: Analyte Interaction with Metal Components.
-
Explanation: Glyphosate is a known metal chelator and can interact with stainless steel components of the HPLC system, such as the column hardware, frits, and tubing. This can lead to poor peak shape (tailing), signal loss, and in severe cases, complete signal suppression.
-
Solutions:
-
Use Metal-Free or PEEK-Lined Columns: Employing columns with PEEK-lined hardware can significantly reduce metal-analyte interactions, leading to improved peak shape and signal intensity.
-
Mobile Phase Additives: The addition of a weak chelating agent, such as medronic acid, to the mobile phase can help to passivate the metal surfaces of the LC system. However, it's important to note that this can sometimes lead to ion suppression of the analyte itself, so careful optimization is required.
-
-
Problem: Inconsistent or Irreproducible Results
-
Possible Cause: Differential Ion Suppression Between Samples and Calibrants.
-
Explanation: The composition of the matrix can vary between different samples, leading to varying degrees of ion suppression. If calibration standards are prepared in a clean solvent, their ionization will not be suppressed to the same extent as the samples, leading to inaccurate quantification.
-
Solutions:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This ensures that both the calibrants and the samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective way to compensate for ion suppression. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. Quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains consistent even with variable suppression.
-
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting molecules from the sample matrix. This leads to a lower signal intensity, which can compromise the sensitivity, accuracy, and precision of the analysis. Glyphosate's high polarity makes it susceptible to co-elution with other polar matrix components, increasing the risk of ion suppression.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this technique, a constant flow of a this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. Any dip in the constant this compound signal indicates a region where co-eluting matrix components are causing ion suppression.
Q3: Is it possible for the isotopically labeled internal standard (this compound) to experience different ion suppression than the native glyphosate?
A3: While generally assumed to behave identically, one study has suggested that under certain conditions, particularly with severe matrix effects in cereals, ¹³C₂-glyphosate may undergo different ionization suppression than the unlabeled glyphosate, potentially making it less effective for compensation. However, the use of stable isotope-labeled internal standards is still widely considered the best practice for mitigating matrix effects.
Q4: What type of chromatography is best for minimizing ion suppression for glyphosate?
A4: Several chromatographic techniques can be effective:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like glyphosate, which can help to resolve it from interfering matrix components.
-
Ion-Exchange Chromatography (IC): IC coupled with mass spectrometry (IC-MS/MS) is a powerful technique for the direct analysis of ionic species like glyphosate and can provide excellent separation from complex matrices without the need for derivatization.
-
Reversed-Phase Chromatography with Derivatization: As mentioned earlier, derivatizing glyphosate with FMOC-Cl allows for the use of standard C18 reversed-phase columns, which can offer good separation and reduce ion suppression.
Q5: Can the mass spectrometer's source parameters be optimized to reduce ion suppression?
A5: While optimizing source parameters such as capillary voltage, gas flows, and temperatures is crucial for maximizing the signal of this compound, it generally has a limited effect on reducing ion suppression caused by co-eluting matrix components. The primary strategies for mitigating ion suppression focus on sample preparation and chromatography to remove or separate the interferences before they reach the ion source.
Quantitative Data Summary
The following table summarizes the impact of different analytical methods on the recovery and matrix effects observed for glyphosate analysis.
| Matrix | Sample Preparation | Chromatography | Detection | Recovery (%) | Matrix Effect (%) | Reference |
| Honey | Derivatization with FMOC-Cl, SPE (HLB) | LC-MS/MS | ESI- | 85-110 | Not specified | |
| Urine | SPE (MCX and WAX) | LC-MS/MS | ESI- | 79.1-84.4 | Ion suppression observed | |
| Cereals | Ultrafiltration | LC-MS/MS | ESI- | Not specified | Higher ion suppression without SPE | |
| Soybean & Corn | Extraction with EDTA buffer, SPE (Oasis HLB) | LC-MS/MS | ESI- | Not specified | Use of ¹³C-internal standards eliminated the need for matrix-matched calibration | |
| Beebread | Molecularly Imprinted SPE (MIP-SPE), Derivatization with FMOC-Cl | LC-MS/MS | ESI- | Not specified | Significantly reduced ion suppression effect with MIP-SPE |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for Glyphosate from Cereal Samples
This protocol is based on the methodology for cleaning up cereal extracts.
-
Sample Extraction:
-
Weigh 5 g of homogenized cereal sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 100 µL of the this compound internal standard solution.
-
Let the sample stand for 30 minutes.
-
Add 10 mL of methanol containing 1% v/v formic acid.
-
Vortex vigorously and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Supel™-Select HLB) with 1 mL of methanol followed by 1 mL of a 50:50 water:methanol solution containing 0.5% v/v formic acid.
-
-
Sample Loading:
-
Load 0.5 mL of the supernatant from the sample extract onto the conditioned SPE cartridge. Discard the eluate.
-
Load a second 0.5 mL aliquot of the supernatant. Collect this eluate for analysis.
-
-
Analysis:
-
The collected eluate is ready for LC-MS/MS analysis.
-
2. Pre-Column Derivatization with FMOC-Cl for Water Samples
This protocol is a general procedure for the derivatization of glyphosate in water samples.
-
Sample Preparation:
-
Transfer 4 mL of the filtered water sample into a polypropylene tube.
-
Add 10 µL of the this compound internal standard solution and 50 µL of EDTA solution (2 g/L). Vortex to mix.
-
-
Buffering:
-
Add 800 µL of borate buffer (50 g/L in water).
-
-
Derivatization Reaction:
-
Add 860 µL of FMOC-Cl solution in acetonitrile (250 mg/L).
-
Cap the tube, vortex, and incubate for 2 hours at 37 °C.
-
-
Reaction Quenching and Extraction:
-
After incubation, add 3 drops of phosphoric acid to each tube and vortex.
-
Transfer 2 mL of the reaction mixture to a new tube and add 2 mL of dichloromethane (DCM). Vortex to mix.
-
Allow the layers to separate for 10 minutes.
-
-
Sample for Analysis:
-
Transfer 1 mL of the upper aqueous layer into a vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Study of liquid chromatography/electrospray ionization mass spectrometry matrix effect on the example of glyphosate analysis from cereals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Glyphosate-¹³C in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Glyphosate-¹³C. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good peak shape for Glyphosate-¹³C challenging in HPLC?
Glyphosate and its isotopically labeled internal standard, Glyphosate-¹³C, are highly polar, ionic compounds with low volatility, which makes them difficult to retain and separate on traditional reversed-phase C18 columns.[1][2] These characteristics can lead to issues like poor retention, co-elution with polar interferences, and problematic peak shapes.[1] Additionally, glyphosate lacks a strong chromophore or fluorophore, necessitating either derivatization for UV or fluorescence detection or the use of more advanced detectors like mass spectrometry (MS).[1][3]
Q2: What are the most common causes of poor peak shape for Glyphosate-¹³C?
The most frequent causes of poor peak shape, such as tailing or fronting, include:
-
Metal Contamination: Glyphosate is a strong chelating agent and readily interacts with trace metal ions (like iron) in the HPLC system (flow path, column frit, or packing material), leading to significant peak tailing.
-
Secondary Silanol Interactions: On silica-based columns, residual silanol groups on the stationary phase can interact with the polar functional groups of glyphosate, causing peak tailing.
-
Inappropriate Column Choice: Using standard C18 columns without specific modifications can result in poor retention and peak shape.
-
Mobile Phase Issues: Incorrect pH, buffer concentration, or organic modifier composition can negatively affect peak symmetry and retention.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Column Degradation: Physical voids in the column packing or a blocked inlet frit can distort peak shape.
Q3: Is derivatization necessary for Glyphosate-¹³C analysis?
Derivatization is often employed when using UV or fluorescence detectors. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl), which reacts with the amine group of glyphosate to add a fluorescent tag, significantly enhancing detection sensitivity. However, direct analysis without derivatization is possible and often preferred with detection techniques like tandem mass spectrometry (LC-MS/MS), which can detect the underivatized molecule.
Q4: What type of HPLC column is recommended for Glyphosate-¹³C analysis?
Due to the polar nature of glyphosate, specialized columns are often required for optimal separation without derivatization. Recommended column types include:
-
Mixed-Mode Columns: These columns combine reversed-phase with anion-exchange or cation-exchange properties, providing better retention for polar and ionic compounds like glyphosate.
-
Anion-Exchange Columns: These are effective for retaining the negatively charged glyphosate molecule.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed to retain highly polar compounds.
-
Porous Graphitic Carbon (PGC) Columns: These can retain polar compounds without the need for derivatization.
Troubleshooting Guides
This section provides solutions to specific peak shape problems you may encounter during your analysis of Glyphosate-¹³C.
Problem 1: Peak Tailing
Q: My Glyphosate-¹³C peak is showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is the most common peak shape distortion for glyphosate analysis. It is typically caused by unwanted secondary interactions within the analytical system.
Common Causes & Solutions:
-
Cause 1: Metal Ion Contamination Glyphosate's strong chelating properties cause it to interact with trace metal ions in the HPLC flow path, stainless steel column hardware, or the stationary phase itself. This is a primary cause of severe peak tailing.
-
Solution 1: Passivate the HPLC System. Flush the entire HPLC system and column with a solution of an EDTA salt (e.g., 40 mM EDTA•2Na) overnight at a low flow rate to remove metal contaminants.
-
Solution 2: Add EDTA to the Mobile Phase or Sample. Incorporating a small amount of EDTA into the mobile phase or the sample extraction solvent can chelate metal ions before they interact with the analyte.
-
-
Cause 2: Secondary Interactions with Silanol Groups For silica-based columns, free silanol groups on the stationary phase surface can interact with the polar groups of glyphosate, leading to tailing. This is especially problematic for basic compounds.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to 2.5-2.9) can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Solution 2: Use a Highly Deactivated (End-capped) Column. Select a modern, high-purity silica column that has been thoroughly end-capped to reduce the number of accessible silanol groups.
-
Below is a workflow to diagnose and resolve peak tailing.
Caption: A workflow diagram for troubleshooting peak tailing.
Problem 2: Peak Fronting
Q: My Glyphosate-¹³C peak is fronting. What could be the issue?
A: Peak fronting, where the front of the peak is less steep than the back, is often a sign of column overload or issues with the sample solvent.
Common Causes & Solutions:
-
Cause 1: Mass Overload Injecting a sample that is too concentrated can saturate the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a fronting peak.
-
Solution: Reduce the concentration of your sample by diluting it 1:10 or 1:100 and re-inject. If the peak shape improves and retention time increases slightly, the original issue was mass overload.
-
-
Cause 2: Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Problem 3: Split or Shouldered Peaks
Q: My Glyphosate-¹³C peak is split or has a shoulder. How can I resolve this?
A: Split or shouldered peaks usually indicate a problem with the column itself or a disruption in the sample flow path before the column.
Common Causes & Solutions:
-
Cause 1: Partially Blocked Column Frit Particulate matter from the sample, mobile phase, or worn instrument seals can accumulate on the inlet frit of the column, distorting the flow of the sample onto the column bed and causing peak splitting.
-
Solution: Disconnect the column and reverse-flush it to waste according to the manufacturer's instructions. If this does not resolve the issue, the frit may need to be replaced, or the entire column may need to be replaced. To prevent this, always filter samples and mobile phases and use an in-line filter between the injector and the column.
-
-
Cause 2: Column Void or "Channeling" A void or channel can form at the head of the column due to degradation of the packed bed, often caused by pressure shocks or use with incompatible mobile phase pH. This creates two different paths for the analyte, resulting in a split peak.
-
Solution: This issue is generally not reversible, and the column will need to be replaced.
-
Experimental Protocols & Data
Protocol 1: HPLC System Passivation
This protocol is designed to remove metal ion contamination from the HPLC system and column, which is a common cause of peak tailing for glyphosate.
-
Prepare Passivation Solution: Prepare a solution of 40 mM ethylenediaminetetraacetic acid disodium salt (EDTA•2Na) in HPLC-grade water.
-
System Flush: Disconnect the column. Flush the entire HPLC system (pump, injector, tubing) with the EDTA solution for at least 1-2 hours at a low flow rate (e.g., 0.5 mL/min).
-
Column Passivation: Connect the column to the system. Elute the column with the EDTA solution overnight (8-12 hours) at a very low flow rate (e.g., 0.1-0.2 mL/min).
-
Final Flush: After passivation, flush the system and column thoroughly with fresh, metal-free mobile phase for at least 2-3 hours to remove all traces of EDTA before resuming analysis.
Protocol 2: Pre-column Derivatization with FMOC-Cl
This protocol is used to attach a fluorescent label to glyphosate for sensitive detection.
-
Prepare Borate Buffer: Prepare a 50 mM borate buffer and adjust the pH to 9.5.
-
Prepare FMOC-Cl Solution: Prepare a 2 g/L solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.
-
Derivatization Reaction:
-
In a reaction vial, mix your aqueous sample or standard with the borate buffer.
-
Add an excess of the FMOC-Cl solution.
-
Allow the reaction to proceed overnight at 40°C for optimal results in terms of peak shape and sensitivity.
-
-
Stop Reaction: Stop the reaction by adding a small amount of 2% phosphoric acid.
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
The derivatization reaction is illustrated below.
Caption: The workflow for pre-column derivatization of Glyphosate-¹³C.
Data Presentation: Mobile Phase Comparison
The choice of mobile phase is critical for achieving good peak shape. The pH, buffer type, and concentration all influence the retention and symmetry of the glyphosate peak.
| Mobile Phase Composition | pH | Column Type | Observed Outcome | Reference |
| A: 50 mM Phosphate BufferB: Acetonitrile (65:35 v/v) | 2.5 | C18 | Efficient separation and good peak shape for derivatized glyphosate. A pH of 5.75 resulted in poor retention. | |
| A: 50 mM Ammonium Formate, H₂O:ACN (6:4)B: Acetonitrile | 2.9 | Acclaim Trinity Q1 (Mixed-Mode) | Used for direct analysis of underivatized glyphosate. | |
| A: 1% Acetic AcidB: Methanol (40:60 v/v) | ~3.0 | C18 | Used for separation of glyphosate derivatized with NQS. | |
| A: 0.20 M Phosphate BufferB: Acetonitrile (85:15 v/v) | 3.0 | C18 | Used for derivatized glyphosate with UV detection. |
References
Technical Support Center: Derivatization of Glyphosate-¹³C for Improved Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the derivatization of Glyphosate-¹³C for analytical detection.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of Glyphosate-¹³C.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Derivatization Product | Incorrect pH of the reaction mixture. For FMOC-Cl derivatization, an alkaline pH (typically 9-10) is crucial.[1][2][3] | Ensure the borate buffer is correctly prepared and has the specified pH. The buffering capacity can be affected by acidic samples, so consider using a more concentrated buffer or adjusting the sample pH beforehand.[4] |
| Inactive derivatizing reagent (e.g., FMOC-Cl, TFAA). | Use a fresh solution of the derivatizing agent. FMOC-Cl solutions, in particular, should be prepared fresh.[5] | |
| Presence of interfering substances in the sample matrix that compete for the derivatizing agent. | Clean up the sample extract before derivatization using techniques like solid-phase extraction (SPE). | |
| Insufficient concentration of the derivatizing agent. | Increase the concentration of the derivatizing agent to ensure a sufficient excess is present to react with the analyte. | |
| Complexation of glyphosate with metal ions in the sample. | Add a chelating agent like EDTA to the reaction mixture to prevent metal complexation. Acidification of the sample can also help to break up these complexes. | |
| Poor Chromatographic Peak Shape (e.g., Tailing) | Interaction of the derivatized analyte with the analytical column. The free phosphate group on derivatized glyphosate can interact with active sites on the column. | Condition new columns with phosphoric acid before use. Use a mobile phase with a neutral pH to promote repulsion between the analyte and the stationary phase. Consider using a different type of column, such as one with a zwitterionic stationary phase. |
| High concentration of organic solvent in the injected sample, leading to peak distortion. | Employ at-column dilution if your system allows for it to refocus the peaks. | |
| Inconsistent or Non-Linear Calibration Curve | Incomplete or variable derivatization across calibration standards. | Ensure consistent reaction conditions (pH, temperature, time) for all standards and samples. Prepare fresh derivatizing agent for each batch. |
| Matrix effects from co-eluting compounds that suppress or enhance the signal. | Use an isotopically labeled internal standard like Glyphosate-¹³C to compensate for matrix effects. Improve sample cleanup to remove interfering matrix components. | |
| Presence of Multiple Peaks for the Derivatized Analyte | Formation of byproducts during the derivatization reaction. | Optimize reaction conditions (e.g., temperature, reaction time) to minimize byproduct formation. For GC analysis, unstable byproducts can be an issue. |
| Isomerization of the analyte. | For some derivatization methods, particularly for GC, methoximation prior to silylation can prevent tautomerization and the formation of multiple derivatives. |
Frequently Asked Questions (FAQs)
Q1: Which derivatization method should I choose for Glyphosate-¹³C analysis?
A1: The choice of derivatization method primarily depends on the analytical technique you are using:
-
For Liquid Chromatography (LC) based methods (e.g., HPLC-UV, HPLC-FLD, LC-MS): Pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) is the most common and well-established method. It attaches a chromophore and fluorophore to the glyphosate molecule, enhancing its detection by UV and fluorescence detectors and improving its retention on reversed-phase columns.
-
For Gas Chromatography (GC) based methods (e.g., GC-MS, GC-NPD): Derivatization is mandatory to make the non-volatile glyphosate amenable to GC analysis. A widely used method involves reaction with a mixture of a perfluoroalcohol (like trifluoroethanol - TFE or heptafluorobutanol - HFB) and trifluoroacetic anhydride (TFAA).
Q2: Why is pH control so critical for the FMOC-Cl derivatization of Glyphosate-¹³C?
A2: The reaction between FMOC-Cl and the secondary amine group of glyphosate requires alkaline conditions (typically pH 9-10) to proceed efficiently. A borate buffer is commonly used to maintain this pH. If the pH is too low, the reaction will be incomplete, leading to low yields of the derivatized product.
Q3: I am observing significant peak tailing for my derivatized Glyphosate-¹³C. What can I do to improve the peak shape?
A3: Peak tailing of the FMOC-derivatized glyphosate is a common issue, often caused by the interaction of the negatively charged phosphate group with the stationary phase of the reversed-phase column. To mitigate this, you can try conditioning your column with phosphoric acid before use and employing a mobile phase with a neutral pH. Using plastic vials and containers instead of glass can also help, as glyphosate can adsorb to glass surfaces.
Q4: Is it necessary to use an internal standard like Glyphosate-¹³C?
A4: Yes, using an isotopically labeled internal standard such as Glyphosate-¹³C₂¹⁵N is highly recommended. It closely mimics the chemical behavior of the analyte through sample preparation, derivatization, and analysis. This allows for accurate quantification by correcting for variations in extraction efficiency, derivatization yield, and matrix effects that can cause signal suppression or enhancement in the mass spectrometer.
Q5: Can I analyze Glyphosate-¹³C without derivatization?
A5: While challenging, direct analysis of glyphosate without derivatization is possible, particularly with advanced LC-MS/MS systems. This approach typically requires specialized chromatographic columns like hydrophilic interaction chromatography (HILIC) or ion-exchange columns to achieve sufficient retention of the highly polar glyphosate molecule. However, derivatization remains the more common approach for achieving robust and sensitive detection in complex matrices.
Quantitative Data Summary
The following table summarizes typical experimental parameters for the two most common derivatization methods for glyphosate.
| Parameter | FMOC-Cl Derivatization (for LC) | TFAA/TFE Derivatization (for GC) |
| Reagents | 9-fluorenylmethylchloroformate (FMOC-Cl) in acetonitrile, Borate buffer | Trifluoroacetic anhydride (TFAA), Trifluoroethanol (TFE) |
| Typical Concentrations | FMOC-Cl: 1.5 - 2.5 mM, Borate Buffer: 0.05 M | Reagents are typically used in excess. |
| pH | 9 - 10 (maintained with borate buffer) | Not applicable (anhydrous conditions) |
| Temperature | Ambient to 40°C | 110 - 120°C |
| Reaction Time | 30 minutes to 4 hours | 15 - 90 minutes |
| Quenching/Stopping Reagent | Acid (e.g., phosphoric acid, formic acid, HCl) | Not typically required; reaction goes to completion and excess reagents are volatile. |
Experimental Protocols
Protocol 1: FMOC-Cl Derivatization for LC-MS Analysis
This protocol is a generalized procedure based on common practices. Optimization may be required for specific sample matrices.
-
Sample Preparation: Extract glyphosate from the sample matrix. If analyzing complex biological samples, acidification with HCl may be necessary to improve recovery.
-
pH Adjustment: To an aliquot of the sample extract (e.g., 0.3 mL), add borate buffer (e.g., 0.6 mL, pH 10) to achieve an alkaline pH. For samples with high metal content, add EDTA solution (e.g., to a final concentration of 1%) at this stage.
-
Derivatization: Add a freshly prepared solution of FMOC-Cl in acetonitrile (e.g., 0.5 mL of a 1.5 mg/mL solution).
-
Incubation: Vortex the mixture and incubate at room temperature for at least 30 minutes. Some methods may require longer incubation times or slightly elevated temperatures (e.g., 40°C for 4 hours).
-
Reaction Quenching: Stop the reaction by adding a strong acid, such as formic acid (e.g., 60 µL).
-
Analysis: Filter the derivatized sample through a 0.2 µm filter into an autosampler vial for LC-MS analysis.
Protocol 2: TFAA/TFE Derivatization for GC-MS Analysis
This protocol is a generalized procedure for the derivatization of glyphosate for GC analysis.
-
Drying: Evaporate the sample extract containing glyphosate to complete dryness under a gentle stream of nitrogen. It is crucial to remove all water as it will interfere with the derivatization reagents.
-
Derivatization: Add a mixture of trifluoroethanol (TFE) and trifluoroacetic anhydride (TFAA) to the dried residue.
-
Reaction: Cap the vial tightly and heat at an elevated temperature (e.g., 120°C) for a specified time (e.g., 30 minutes).
-
Solvent Evaporation: After the reaction is complete, evaporate the excess derivatizing reagents under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a suitable solvent for GC injection (e.g., ethyl acetate).
-
Analysis: Inject an aliquot into the GC-MS system.
Visualizations
Caption: Workflow for the derivatization of Glyphosate-¹³C with FMOC-Cl.
Caption: Workflow for the derivatization of Glyphosate-¹³C with TFAA/TFE.
References
- 1. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyphosate/glycine FMOC troubleshooting for HPLC - Chromatography Forum [chromforum.org]
- 3. Derivitising Glyphosate - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Reducing background noise in Glyphosate-13C analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise and overcoming common challenges in Glyphosate-13C analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in this compound analysis?
A1: High background noise in LC-MS/MS analysis of this compound can originate from several sources. These include contaminated solvents or reagents, carryover from previous injections, plasticizers leaching from labware, and contamination within the LC-MS system itself (e.g., tubing, ion source). It is crucial to use high-purity, LC-MS grade solvents and reagents and to implement rigorous cleaning protocols for both the autosampler and the entire LC system.[1]
Q2: Why is derivatization often required for glyphosate analysis, and what are the common issues with this step?
A2: Glyphosate is a highly polar, low molecular weight compound that lacks a chromophore, making it difficult to retain on traditional reversed-phase chromatography columns and to detect with UV or fluorescence detectors.[2] Derivatization, most commonly with 9-fluorenylmethyl chloroformate (FMOC-Cl), increases the molecular weight and hydrophobicity of glyphosate, improving its chromatographic retention and detection.[2] Common issues with FMOC-Cl derivatization include incomplete reaction, leading to low analyte response, and the formation of by-products that can interfere with the analysis.[3] Factors such as pH, reagent concentration, and reaction time are critical for successful derivatization.[3]
Q3: What is "matrix effect" and how can it be minimized in glyphosate analysis?
A3: Matrix effect is the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix. This is a significant challenge in complex matrices like food and soil. To minimize matrix effects, several strategies can be employed:
-
Sample Preparation: Utilize effective cleanup steps like Solid Phase Extraction (SPE) to remove interfering compounds.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can compensate for matrix effects.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard, such as Glyphosate-13C2,15N, is highly recommended to correct for both matrix effects and variations in sample preparation.
Q4: Can glyphosate be analyzed without derivatization?
A4: Yes, direct analysis of underivatized glyphosate is possible using specialized chromatographic techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion Chromatography (IC) are often used for this purpose as they are better suited for retaining highly polar compounds. However, direct analysis can be challenging due to poor peak shapes and potential interactions with metal components in the LC system. System passivation is often necessary to achieve good chromatographic performance.
Troubleshooting Guides
Issue 1: High Background Noise in Blank Injections
Question: I am observing high background noise and specific interfering peaks in my blank runs, even after running a clean solvent. What should I do?
Answer: This indicates contamination within your LC-MS system or from your solvents. Follow these troubleshooting steps:
Troubleshooting Workflow for High Background Noise
Caption: Troubleshooting workflow for high background noise.
Common Background Ions in Negative ESI Mode
| m/z (Da) | Common Name/Formula | Potential Source(s) | Mitigation Strategy |
| 45.0 | Formate (CHO₂⁻) | Formic acid in mobile phase | Use the lowest effective concentration of formic acid. |
| 59.0 | Acetate (CH₃COO⁻) | Acetic acid in mobile phase, solvent impurity | Use high-purity solvents and additives. |
| 91.0 | Trifluoroacetate (CF₃COO⁻) | TFA as a mobile phase additive (less common in modern methods) | Avoid TFA if possible; if necessary, use minimal concentrations. |
| 113.0 | Adduct with Formic Acid | From mobile phase | Optimize mobile phase composition. |
| 200-600 (repeating units of 44 Da) | Polyethylene Glycol (PEG) | Plasticizers from tubes, plates, bottle caps; detergents | Use glass or polypropylene labware; ensure thorough rinsing of all equipment. |
| Various | Phthalates | Plasticizers from labware and solvent bottles | Switch to glass or phthalate-free plasticware. |
System Cleaning Protocol:
If contamination is suspected within the LC system, a thorough cleaning is recommended. A general-purpose cleaning procedure involves flushing the system with a sequence of solvents of decreasing polarity. A common sequence is:
-
Isopropanol
-
Methanol
-
Water
-
Acidic mobile phase (e.g., 0.1% formic acid in water)
-
Your initial mobile phase conditions
For persistent contamination, especially from salts, a flush with a weak acid solution (e.g., 5% phosphoric acid) followed by extensive rinsing with ultrapure water can be effective. Always disconnect the column before flushing with harsh solvents.
Issue 2: Inconsistent or Low Derivatization Efficiency with FMOC-Cl
Question: My derivatized glyphosate standards are showing low and variable peak areas. What could be the problem?
Answer: Incomplete or inconsistent derivatization is a common issue. The FMOC-Cl reaction is sensitive to several factors.
Troubleshooting FMOC-Cl Derivatization
Caption: Troubleshooting guide for FMOC-Cl derivatization.
Key Parameters for Successful FMOC-Cl Derivatization:
| Parameter | Recommendation | Rationale |
| pH | Maintain at ~9 using a borate buffer. | The reaction of FMOC-Cl with the amine group of glyphosate is most efficient under alkaline conditions. |
| FMOC-Cl Concentration | Use a sufficient excess of FMOC-Cl. A 1:2 to 1:5 ratio of analyte to FMOC-Cl is often effective. | Ensures complete derivatization of all analyte molecules. However, a large excess can lead to interfering by-products. |
| Reaction Time & Temperature | Typically overnight at room temperature or for a shorter duration (e.g., 1-2 hours) at a slightly elevated temperature (e.g., 40-50°C). | Allows the reaction to proceed to completion. These parameters should be optimized for your specific method. |
| Labware | Use polypropylene vials and pipette tips. | Glyphosate can adhere to glass surfaces, leading to lower recovery. |
Issue 3: Poor Peak Shape (Tailing or Broadening)
Question: My this compound peak is tailing significantly, leading to poor integration and reproducibility. What is the cause?
Answer: Peak tailing for glyphosate is often caused by its ability to chelate with metal ions present in the LC system (e.g., stainless steel components of the pump, tubing, and column).
Troubleshooting Poor Peak Shape
Caption: Troubleshooting guide for poor peak shape.
LC System Passivation Protocol:
To mitigate the interaction of glyphosate with metal surfaces, the LC system can be passivated. This involves introducing a chelating agent to bind to the active metal sites.
-
Prepare a Passivation Solution: A common passivation solution is 10 mM medronic acid in water.
-
Disconnect the Column: Always disconnect the analytical column before introducing a strong chelating agent to the system.
-
Flush the System: Flush the entire LC system (from the pump to the injector and all tubing) with the passivation solution for an extended period (e.g., 30-60 minutes).
-
Equilibrate with Mobile Phase: Thoroughly flush the system with your initial mobile phase conditions until the baseline is stable.
-
Reconnect the Column: Reconnect the analytical column and equilibrate until a stable baseline is achieved.
For some applications, multiple injections of a high-concentration standard can also help to saturate the active sites.
Experimental Protocols
Protocol 1: FMOC-Cl Derivatization of Glyphosate in Water Samples
This protocol is a general guideline and may require optimization for specific instruments and sample matrices.
-
Sample Preparation:
-
To a 10 mL aliquot of the water sample in a polypropylene tube, add an appropriate volume of the this compound internal standard solution.
-
-
pH Adjustment:
-
Add 1 mL of borate buffer (e.g., 200 mM, pH 9) to the sample. Vortex to mix.
-
-
Derivatization Reaction:
-
Add 1 mL of a freshly prepared 2 mg/mL solution of FMOC-Cl in acetonitrile.
-
Vortex the sample immediately and thoroughly.
-
Incubate the reaction mixture at room temperature in the dark for at least 2 hours, or overnight for optimal results.
-
-
Quenching the Reaction:
-
Add 100 µL of 2% phosphoric acid to stop the reaction. Vortex to mix.
-
-
Cleanup (Optional but Recommended):
-
Perform a Solid Phase Extraction (SPE) cleanup using a C18 cartridge to remove excess FMOC-Cl and other interferences.
-
Condition the C18 cartridge with methanol followed by deionized water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the derivatized glyphosate with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Solid Phase Extraction (SPE) for Glyphosate from Honey
This protocol is adapted for the cleanup of a complex matrix like honey after derivatization.
-
Sample Preparation and Derivatization:
-
Dissolve 1 gram of honey in 5 mL of deionized water.
-
Proceed with the FMOC-Cl derivatization as described in Protocol 1.
-
-
SPE Cartridge Conditioning:
-
Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 6 mL of methanol followed by 6 mL of water containing 1% formic acid.
-
-
Sample Loading:
-
Load the entire quenched derivatization mixture onto the conditioned HLB cartridge.
-
-
Washing:
-
Wash the cartridge sequentially with 5 mL of water and 5 mL of dichloromethane to remove polar and non-polar interferences, respectively.
-
-
Drying:
-
Dry the cartridge under vacuum for approximately 10 minutes.
-
-
Elution:
-
Elute the derivatized glyphosate with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Matrix Effects of Glyphosate in Various Food Matrices
The following table summarizes typical matrix effects observed for glyphosate in different food commodities. Negative values indicate signal suppression, while positive values indicate signal enhancement. This data highlights the importance of using matrix-matched standards or an appropriate internal standard.
| Food Matrix | Matrix Effect (%) | Reference |
| Honey | Minimal | |
| Leafy Green Vegetables | -2 to -19 | |
| Tomato | +122 to +379 | |
| Cucumber | -5 to -13 | |
| Grapes | Strong Enhancement (Qualitative) | |
| Spelt Kernels | Strong Suppression (Qualitative) | |
| Sunflower Seeds | Strong Suppression (Qualitative) |
Note: The extent of matrix effects can vary significantly depending on the specific sample, extraction method, and analytical conditions. The values presented are indicative and should be determined empirically for your specific method and matrix.
References
Technical Support Center: Glyphosate-¹³C Analytical Standards
This technical support center provides guidance on the proper storage, handling, and troubleshooting of Glyphosate-¹³C analytical standards to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Glyphosate-¹³C analytical standards?
A1: To ensure stability, Glyphosate-¹³C analytical standards, whether in neat form or in solution, should be stored in a cool, dark, and dry place. Refrigeration at 2°C to 8°C is highly recommended.[1][2] For long-term storage, freezing at 0°C has been shown to prevent significant degradation for up to 3 months.[3] Always protect the standards from light.[2][4]
Q2: What is the expected shelf life of a Glyphosate-¹³C analytical standard solution?
A2: The shelf life of commercially prepared Glyphosate-¹³C solutions can vary depending on the supplier and concentration, but typically ranges from 15 months for higher concentrations to 6 months for lower concentrations. Diluted standard solutions, when stored properly, have been found to be stable for up to six months. Always refer to the expiry date provided on the certificate of analysis.
Q3: What solvent should I use to prepare my working solutions?
A3: High-purity water or a mixture of water and acetonitrile (e.g., 9:1 v/v) is a common solvent for preparing Glyphosate-¹³C standard solutions. To inhibit microbial growth, which can degrade glyphosate, preparing solutions in 0.1 N HCl is also a recommended practice.
Q4: What are the primary degradation products of Glyphosate-¹³C?
A4: The main degradation product of glyphosate is aminomethylphosphonic acid (AMPA). Microbial activity is a significant factor in this degradation process. Other degradation pathways can lead to the formation of sarcosine and glycine.
Q5: I am observing inconsistent recoveries with my standards. What could be the cause?
A5: Inconsistent recoveries of glyphosate can be due to its tendency to adsorb to glass surfaces. To minimize this, it is recommended to use plastic containers for storage and to add a phosphate buffer to your sample solutions before any concentration steps. The inorganic phosphate competes with glyphosate for binding sites on glass surfaces.
Storage and Stability Data Summary
| Parameter | Condition | Recommendation/Observation | Source(s) |
| Storage Temperature | Short-term (months) | 2°C to 8°C (Refrigerated) | |
| Long-term (up to 3 months) | 0°C (Frozen) | ||
| Light Exposure | All conditions | Protect from light | |
| Shelf Life (Commercial Sol.) | Higher concentrations | Up to 15 months | |
| Lower concentrations | 6 months less than highest conc. | ||
| Shelf Life (Diluted Sol.) | Refrigerated | Up to 6 months | |
| Recommended Solvents | General Use | Water, Water/Acetonitrile | |
| To inhibit microbial growth | 0.1 N HCl | ||
| Container Type | To prevent adsorption | Polyethylene or other plastic containers |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing or Broadening in LC Analysis | Column contamination, particularly with iron. | Use a dedicated column for glyphosate analysis if possible. Flush the system and column with a cleaning solution. Consider using a commercially available column restoration solution. |
| Loss of Signal/Low Response | 1. Degradation of the standard. 2. Adsorption to containers or instrument components. | 1. Prepare fresh working standards from a stock solution. Verify the expiration date of the stock. 2. Use plastic vials and ensure the mobile phase contains a competitor for active sites, such as phosphate. |
| Appearance of Unexpected Peaks | Degradation of the standard, leading to the formation of AMPA or other byproducts. | Confirm the identity of the unexpected peak by analyzing an AMPA standard. If degradation is confirmed, prepare fresh standards and ensure proper storage conditions are maintained. |
| Inconsistent Results Between Vials | Adsorption to glass surfaces of vials. | Switch to polyethylene or other plastic vials for sample preparation and analysis. |
Experimental Protocols
Protocol 1: Preparation of a 1 µg/mL Glyphosate-¹³C Working Standard in 0.1 N HCl
-
Materials:
-
Glyphosate-¹³C stock solution (e.g., 100 µg/mL)
-
Reagent-grade HCl
-
High-purity deionized water
-
Calibrated micropipettes
-
Volumetric flasks (Class A) - preferably plastic
-
-
Procedure:
-
Prepare a 0.1 N HCl solution by diluting concentrated HCl with deionized water.
-
Perform serial dilutions of the Glyphosate-¹³C stock solution using the 0.1 N HCl as the diluent to achieve the final concentration of 1 µg/mL.
-
For example, to prepare 10 mL of a 1 µg/mL solution from a 100 µg/mL stock:
-
Pipette 100 µL of the 100 µg/mL stock solution into a 10 mL volumetric flask.
-
Bring the flask to volume with 0.1 N HCl.
-
Cap and invert the flask several times to ensure thorough mixing.
-
-
Store the working solution in a tightly sealed plastic container at 2°C to 8°C and protect it from light. This solution should be stable for several months, but it is good practice to prepare fresh working standards more frequently.
-
Visualizations
Caption: Primary degradation pathways of Glyphosate-¹³C.
Caption: A logical workflow for troubleshooting common analytical issues.
References
Correcting for isotopic fractionation in Glyphosate-13C studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C-labeled glyphosate. The focus is on accurately correcting for isotopic fractionation to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is isotopic fractionation and why is it a concern in Glyphosate-13C studies?
Isotopic fractionation refers to the alteration in the ratios of isotopes (e.g., ¹³C and ¹²C) of an element due to their mass differences during physical, chemical, or biological processes. In studies using ¹³C-glyphosate as a tracer, it's crucial to correct for the natural abundance of ¹³C, which is approximately 1.1%. Mass spectrometry analysis detects the total ¹³C content, which includes both the experimentally introduced ¹³C label and the naturally occurring ¹³C. Failing to correct for this natural abundance will lead to an overestimation of ¹³C incorporation from the tracer.[1]
Q2: How does natural abundance of other elements in my sample affect the correction?
Other elements within the glyphosate molecule and any derivatizing agents, such as silicon in TMS derivatives, also have naturally occurring stable isotopes (e.g., ²⁹Si, ³⁰Si, ¹⁷O, ¹⁸O). These isotopes contribute to the M+1, M+2, and subsequent peaks in the mass spectrum. A robust natural abundance correction algorithm accounts for the isotopic distributions of all elements in the analyzed molecule or fragment to ensure accurate results.[1]
Q3: Can a single correction factor be used for all metabolites in my experiment?
No, the correction for natural ¹³C abundance is specific to the elemental composition of the molecule or fragment being analyzed. Larger molecules with more carbon atoms have a higher probability of containing naturally occurring ¹³C atoms. Therefore, a unique correction matrix must be calculated for each specific metabolite or fragment ion.[1]
Q4: What is a Mass Isotopomer Distribution (MID)?
A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), represents the fractional abundance of each isotopologue of a molecule. For a molecule like glyphosate, you will observe a series of mass isotopologues: M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and so on. The MID is a vector of the relative abundances of each of these isotopologues.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and correction of isotopic fractionation in Glyphosate-¹³C studies.
| Problem | Potential Cause | Recommended Solution |
| Overestimation of ¹³C Incorporation | Failure to correct for the natural abundance of ¹³C. | Utilize a dedicated software tool like IsoCorrectoR, AccuCor2, or IsoCor to perform natural abundance correction on your raw mass spectrometry data. These tools require the elemental formula of the glyphosate derivative being analyzed. |
| Non-linear Calibration Curve | Detector saturation at high concentrations. Instability of stock or working standard solutions. Inconsistent addition of the internal standard. | Dilute samples to ensure the highest concentration point does not saturate the detector. Prepare fresh standards regularly to avoid degradation. Use a calibrated pipette for consistent addition of the internal standard. If non-linearity persists, consider using a non-linear regression model. |
| High Variability in Corrected Data Between Replicates | Inconsistent derivatization. | Optimize the derivatization protocol to ensure complete and reproducible reactions. Ensure consistent reaction times, temperatures, and reagent concentrations. |
| Negative Values in Corrected Mass Isotopomer Distribution | Incorrect background subtraction. Co-elution of interfering compounds. Measurement errors where a mass isotopomer peak is underestimated. | Re-evaluate the background subtraction of your mass spectral data. Optimize your chromatographic method to improve the separation of glyphosate from other compounds. Review the raw data for integration errors. |
| Low Signal-to-Noise Ratio | Inappropriate sample concentration. Suboptimal ionization efficiency. | Optimize the concentration of your sample; if too dilute, the signal may be weak, and if too concentrated, ion suppression can occur. Experiment with different ionization techniques (e.g., ESI, APCI) to find the most efficient method for your glyphosate derivative. |
Experimental Protocols
Protocol: Natural Abundance Correction of Glyphosate-¹³C Data
This protocol outlines the general steps for correcting raw mass spectrometry data for natural isotopic abundance.
1. Sample Preparation and Derivatization:
-
Extract glyphosate from the experimental matrix (e.g., soil, water, biological tissue).
-
Derivatize glyphosate to make it amenable to GC-MS or LC-MS analysis. A common method is trimethylsilyl (TMS) derivatization.
-
Dry the extract completely under a stream of nitrogen.
-
Add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
2. GC-MS/LC-MS Analysis:
-
Analyze the derivatized sample using a gas or liquid chromatography system coupled to a mass spectrometer.
-
Acquire the mass spectra in full scan mode to detect all mass isotopologues of the derivatized glyphosate.
-
Integrate the peak area for each mass isotopologue (M+0, M+1, M+2, etc.) of a characteristic fragment ion.
3. Data Correction:
-
Use a specialized software tool for natural abundance correction (e.g., IsoCorrectoR, AccuCor2).
-
Input:
-
The raw fractional abundances of the isotopologues obtained from the MS analysis.
-
The precise chemical formula of the analyzed fragment ion, including all atoms from both the original molecule and the derivatizing agent(s).
-
-
Process: The software will apply a correction matrix based on the known natural abundances of all isotopes for each element in the fragment.
-
Output: The corrected mass isotopologue distribution, which accurately reflects the true ¹³C enrichment from the labeled glyphosate tracer.
Visualizations
References
Validation & Comparative
Harnessing Precision in Herbicide Analysis: A Comparative Guide to the Validation of Analytical Methods Using Isotopically Labeled Glyphosate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glyphosate, the world's most widely used herbicide, is of paramount importance for ensuring food safety, environmental protection, and for toxicological research. The inherent chemical properties of glyphosate—high polarity, low volatility, and amphoteric nature—present significant analytical challenges, often leading to issues with chromatographic retention, sensitivity, and matrix interference. This guide provides an objective comparison of analytical method validation, focusing on the superior performance of using a stable isotope-labeled internal standard, specifically Glyphosate-¹³C₂,¹⁵N, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The use of an ideal internal standard is critical to compensate for the variability that can be introduced during sample preparation and analysis. An isotopically labeled internal standard is considered the gold standard as it shares near-identical physicochemical properties with the target analyte. It co-elutes chromatographically and experiences similar ionization and fragmentation behavior in the mass spectrometer, effectively correcting for matrix effects and variations in extraction recovery.[1]
Comparative Performance of Analytical Methods
The validation of an analytical method ensures its reliability, accuracy, and precision for its intended purpose. For glyphosate analysis, methods employing stable isotope dilution with Glyphosate-¹³C₂,¹⁵N consistently demonstrate superior performance over methods relying on external calibration or other types of internal standards. The data presented below, compiled from various validated methods, illustrates this advantage across key performance indicators.
| Validation Parameter | Method Using Glyphosate-¹³C₂,¹⁵N (LC-MS/MS) | Alternative Methods (e.g., External Standard, other IS) | Key Advantages of Isotopic Labeling |
| Accuracy (Recovery) | 87% - 111%[2] | Can be more variable (e.g., 70-120% is acceptable but wider ranges are seen)[3] | Corrects for analyte loss during sample preparation and extraction. |
| Precision (RSD) | Typically < 15%[2][4] | Can be higher, especially in complex matrices (>20%) | Minimizes variability introduced by matrix effects and instrument fluctuations. |
| Limit of Quantification (LOQ) | As low as 5 µg/kg in various food matrices | Often higher or requires more extensive sample cleanup. | Enhances signal-to-noise by distinguishing analyte from background. |
| Matrix Effect | Effectively mitigated | Significant signal suppression or enhancement is common. | Co-elution and identical ionization behavior ensure reliable correction. |
| Selectivity | High, based on specific precursor-to-product ion transitions. | Can be compromised by co-eluting interferences. | Mass difference allows for unambiguous differentiation from the native analyte. |
Experimental Protocol: Glyphosate Quantification in Food Matrices using LC-MS/MS and Isotope Dilution
This protocol is a representative example based on established and validated methods, such as those utilized by the FDA.
1. Reagents and Materials:
-
Glyphosate analytical standard
-
Glyphosate-¹³C₂,¹⁵N internal standard solution (e.g., 100 µg/mL)
-
Extraction Solvent: 50 mM Acetic Acid and 10 mM EDTA in deionized water
-
Mobile Phases for LC-MS/MS (e.g., Formic acid in water and acetonitrile)
-
Solid Phase Extraction (SPE) cartridges for cleanup (if necessary)
2. Sample Preparation & Extraction:
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the Glyphosate-¹³C₂,¹⁵N internal standard solution.
-
Add 20 mL of the extraction solvent.
-
Shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial. For complex matrices, an additional SPE cleanup step may be required.
3. LC-MS/MS Analysis:
-
Chromatography: Use a column designed for polar pesticides to achieve good retention and peak shape. A gradient elution is typically employed.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor for specific precursor-to-product ion transitions for both native glyphosate and the Glyphosate-¹³C₂,¹⁵N internal standard.
4. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the glyphosate standard to the peak area of the Glyphosate-¹³C₂,¹⁵N internal standard against the concentration of the glyphosate standard.
-
Quantify the glyphosate concentration in the sample by using the peak area ratio of the native analyte to the internal standard and interpolating from the calibration curve.
Visualizing the Workflow and Underlying Principles
To better illustrate the processes involved in method validation, the following diagrams have been generated.
Caption: Workflow for glyphosate analysis using an isotopically labeled internal standard.
The following diagram illustrates the fundamental principle of how a stable isotope-labeled internal standard corrects for variations, such as matrix-induced ion suppression, during analysis.
Caption: How isotopic internal standards correct for matrix-induced signal suppression.
References
Inter-laboratory Comparison of Glyphosate Analysis Utilizing ¹³C Internal Standard: A Guide for Researchers
This guide provides an objective comparison of inter-laboratory performance for the analysis of glyphosate, with a focus on methods employing a ¹³C-labeled internal standard. The data presented is compiled from proficiency tests and comparative studies, offering researchers, scientists, and drug development professionals valuable insights into the expected accuracy and precision of this critical analytical method.
Data Presentation: Quantitative Performance Across Laboratories
The following table summarizes the performance of various laboratories in the analysis of glyphosate in different food matrices. The data is extracted from the European Union Reference Laboratory for Single Residue Methods (EURL-SRM) proficiency test on honey and an inter-laboratory comparative study on wheat flour. The use of isotope-labeled internal standards, such as ¹³C-glyphosate, is a common practice in these high-performing laboratories to correct for matrix effects and variations in sample preparation and instrument response.
| Matrix | Spiked Level (µg/kg) | No. of Labs | Robust Relative Standard Deviation (RSDr) (%) | Inter-laboratory RSD (RSDR) (%) | Recovery Range (%) | Limit of Quantification (LOQ) Range (µg/kg) |
| Honey | 20 | 102 | 11.5 | 18.5 | 70-120 (general requirement) | 5 - 50 |
| Honey | 68 | 102 | 9.4 | 15.6 | 70-120 (general requirement) | 5 - 50 |
| Wheat Flour | 12 | 13 | Not specified | 34 (Robust SD) | 56 - 144 | 10 (Stated, but challenged by study) |
| Wheat Flour | 30 | 13 | Not specified | 18 (Robust SD) | 56 - 144 | 10 (Stated, but challenged by study) |
Note: The robust relative standard deviation (RSDr) reflects the precision within a single laboratory, while the inter-laboratory RSD (RSDR) indicates the reproducibility of the method across different laboratories. The recovery range is based on the generally accepted criteria for pesticide residue analysis. The study on wheat flour highlighted that the stated reporting limit of 10 µg/kg was not consistently achieved, suggesting a more realistic limit of around 50 µg/kg for that matrix[1].
Experimental Protocol: A Representative LC-MS/MS Method
The following is a synthesized, detailed methodology for the analysis of glyphosate in a food matrix, based on common practices in inter-laboratory studies. This protocol emphasizes the use of a ¹³C-labeled internal standard for accurate quantification.
1. Sample Preparation and Extraction
-
Weighing: Homogenize the sample and weigh 5 g into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of ¹³C-labeled glyphosate internal standard solution to the sample.
-
Extraction Solvent: Add 10 mL of an extraction solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile with a small percentage of a chelating agent like EDTA and an acid like formic acid.
-
Shaking: Shake the tube vigorously for a specified time (e.g., 10-15 minutes) using a mechanical shaker.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., >8000 rpm) for 10-15 minutes to separate the solid and liquid phases.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis. For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Column: A column suitable for polar analytes, such as a mixed-mode, anion exchange, or porous graphitic carbon (PGC) column.
-
Mobile Phase: A gradient elution is typically used, with a combination of an aqueous phase (e.g., water with ammonium carbonate or formic acid) and an organic phase (e.g., methanol or acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both the native glyphosate and the ¹³C-labeled internal standard for quantification and confirmation.
3. Quantification
-
Create a calibration curve using standards of known glyphosate concentrations, with each standard containing the same concentration of the ¹³C-labeled internal standard as the samples.
-
Calculate the concentration of glyphosate in the samples by comparing the peak area ratio of the native glyphosate to the ¹³C-labeled internal standard against the calibration curve.
Visualizing the Workflow
The following diagram illustrates the typical workflow for the analysis of glyphosate using a ¹³C internal standard.
Caption: Experimental workflow for glyphosate analysis with ¹³C internal standard.
References
Accuracy and precision of Glyphosate-13C quantification
An Objective Comparison of Analytical Methods for the Quantification of Glyphosate
For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of glyphosate, the selection of an appropriate analytical method is paramount. This guide provides a detailed comparison of the prevalent methods, with a focus on the use of 13C-labeled glyphosate (Glyphosate-13C) as an internal standard for isotope dilution mass spectrometry (IDMS). The inclusion of supporting experimental data, detailed protocols, and workflow visualizations aims to facilitate an informed decision-making process.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are critical for reliable quantification. Isotope dilution mass spectrometry, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is frequently cited for its high accuracy and precision.[1] The use of a stable isotope-labeled internal standard, such as this compound, allows for the correction of matrix effects and variations in sample preparation and instrument response.
Below is a summary of quantitative data from various studies, showcasing the performance of different methods for glyphosate quantification.
| Analytical Method | Matrix | Analyte | Limit of Quantification (LOQ) | Accuracy (Recovery/Trueness) | Precision (Relative Standard Deviation - RSD) |
| IDMS with FMOC-Cl derivatization by LC-MS/MS | Human Urine | FMOC-Glyphosate | 0.3 µg/kg[1][2][3] | 101.6–104.9% (at 0.5 µg/kg)[1], 99.2–101.0% (at 30 µg/kg) | <6.5% (intra-day and inter-day) |
| Direct Analysis by LC-MS/MS | Human Urine | Glyphosate | 0.1 µg/L (ppb) | 89-107% | ≤11.4% |
| Direct Analysis by LC-MS/MS | Bovine & Human Milk | Glyphosate & AMPA | 10 µg/L (ppb) | 89-107% | ≤7.4% |
| UPLC-MS/MS ("Dilute and Shoot") | Urine | Glyphosate | 0.1 ng/mL | - | - |
| LC-MS/MS with FMOC-Cl derivatization | Honey | Glyphosate, AMPA | 10 µg/kg | Meets SANTE/11312/2021 criteria | Meets SANTE/11312/2021 criteria |
| LC-MS/MS (without derivatization) | Corn and Rice | Glyphosate | 0.01 mg/kg | 70-105% | <20% |
| IDMS with FMOC-Cl derivatization by LC/MS/MS | Water | Glyphosate, AMPA | - | Mean difference from standard addition: 7.6 ± 6.30% for Glyphosate, 9.6 ± 8.35% for AMPA | - |
| UPLC-MS-QqQ | Corn Flour | Glyphosate-2-13C | 0.2 µM | - | Repeatability SD: 0.1961 µM |
| Enzymatic Inhibition (Fluorescence Detection) | Commercial Formulations | Glyphosate | 4 µg/L | 82% to 108% of declared dose | - |
| Enzymatic Inhibition (UV/Vis Spectrophotometry) | Commercial Formulations | Glyphosate | 2 mg/L | 82% to 108% of declared dose | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are protocols for key experiments cited in the comparison table.
Protocol 1: Glyphosate Quantification in Human Urine using IDMS with FMOC-Cl Derivatization and LC-MS/MS
This method involves extraction, derivatization, and analysis by isotope dilution mass spectrometry.
1. Sample Preparation and Extraction:
-
A urine sample is spiked with a known amount of Glyphosate-13C3,15N internal standard.
-
The sample is subjected to cleanup using a MonoSpin TiO column to isolate glyphosate.
-
Glyphosate is eluted from the column using a 5% ammonia solution.
-
The eluate is dried under a nitrogen stream.
2. Derivatization:
-
The dried residue is derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This step improves the chromatographic retention and detection of glyphosate.
-
The reaction is carried out in a sodium tetraborate buffer solution at a controlled temperature and time.
3. Instrumental Analysis:
-
The derivatized sample is analyzed by a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for both native glyphosate-FMOC and the isotope-labeled internal standard.
Protocol 2: Direct Analysis of Glyphosate in Milk and Urine by LC-MS/MS
This high-throughput method avoids the derivatization step.
1. Sample Extraction:
-
Samples are extracted with an acidified aqueous solution.
-
Stable isotope-labeled internal standards (for glyphosate and AMPA) are added during extraction.
-
For milk matrices, a cleanup step with methylene chloride is performed to remove lipids and other interferences.
2. Instrumental Analysis:
-
The extracts are directly analyzed by LC-MS/MS.
-
Two separate precursor-to-product ion transitions are monitored for each analyte to ensure accurate quantification and confirmation.
-
The mass spectrometer is operated in negative ion mode.
Workflow and Pathway Visualizations
Diagrams illustrating experimental workflows provide a clear overview of the analytical process.
Caption: Experimental workflow for this compound quantification.
Comparison of Methodologies
Isotope Dilution LC-MS/MS: This is widely regarded as the gold standard for glyphosate quantification due to its high accuracy and precision. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte allows for the correction of matrix effects and procedural losses, which is a significant advantage over other methods. While it can involve a derivatization step to improve chromatographic performance, direct analysis methods are also available.
LC-MS/MS without Isotope Dilution: While still a powerful technique, methods that use an external standard or a different internal standard that is not isotopically labeled may be more susceptible to matrix effects, potentially leading to lower accuracy and precision compared to IDMS.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-based methods require derivatization to make the polar glyphosate molecule volatile enough for gas chromatography. These derivatization steps can be complex and may introduce variability. Generally, LC-MS/MS is considered more versatile and sensitive for a wider range of pesticides, including polar ones like glyphosate.
Enzymatic Inhibition Methods: These are screening methods that are typically faster and less expensive than chromatographic techniques. However, they are generally less specific and may be prone to interferences, making them more suitable for rapid screening rather than precise quantification for regulatory or research purposes.
References
- 1. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Glyphosate-¹³C and Deuterated Glyphosate as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of glyphosate, a widely used herbicide, is of paramount importance in environmental monitoring, food safety, and toxicological studies. The gold standard for quantitative analysis by mass spectrometry is the use of stable isotope-labeled internal standards (SIL-ISs) to ensure the highest levels of accuracy and precision. This guide provides an objective comparison of two common types of SIL-ISs for glyphosate: carbon-13 labeled glyphosate (Glyphosate-¹³C) and deuterated glyphosate.
Core Principles of Isotopic Internal Standards
An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during sample extraction, cleanup, chromatography, and ionization, thereby effectively compensating for variations in the analytical process. Both ¹³C-labeled and deuterated internal standards are designed to meet this requirement, but subtle differences in their isotopic composition can lead to variations in performance.
Performance Comparison: Glyphosate-¹³C vs. Deuterated Glyphosate
While direct head-to-head comparative studies for glyphosate are not extensively published, performance characteristics can be compiled from various validation studies and general principles of stable isotope labeling. ¹³C-labeled standards are generally considered superior due to their greater isotopic stability and closer co-elution with the native analyte.
Data Presentation: Quantitative Performance Parameters
The following table summarizes typical performance data for analytical methods utilizing Glyphosate-¹³C as an internal standard, gleaned from various studies. Data for deuterated glyphosate is inferred from general principles and studies on other deuterated standards for polar analytes, as direct comparative data for glyphosate is limited.
| Performance Parameter | Glyphosate-¹³C Labeled IS | Deuterated Glyphosate IS (Inferred) | Rationale & Implications |
| Accuracy (% Recovery) | 91 - 116% | 85 - 115% (Matrix Dependent) | ¹³C-labeled standards co-elute almost perfectly with the native analyte, providing more accurate compensation for matrix effects and leading to higher accuracy. |
| Precision (%RSD) | < 10% | < 15% | The consistent co-elution and high isotopic stability of ¹³C-labeled standards result in lower variability and improved precision. |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects | Deuterated standards can exhibit a slight chromatographic shift, leading to elution in a different region of the matrix profile and less effective compensation for ion suppression or enhancement. |
| Isotopic Stability | Highly stable | Susceptible to back-exchange (D for H) | The carbon-13 label is integrated into the molecular backbone and is not prone to exchange. Deuterium labels, particularly on heteroatoms, can be susceptible to exchange with protons in the solvent, potentially compromising quantification. |
| Chromatographic Co-elution | Near-perfect co-elution | Potential for retention time shift | The greater mass difference between deuterium and protium can lead to a slight difference in physicochemical properties, resulting in earlier elution than the native analyte, especially in high-resolution chromatography. |
Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes. Actual performance will depend on the specific analytical method, matrix, and instrumentation.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. The following is a generalized experimental protocol for the quantification of glyphosate in a complex matrix using a stable isotope-labeled internal standard and LC-MS/MS.
1. Sample Preparation and Extraction
-
Matrix: Human Urine
-
Procedure:
-
To 100 µL of urine sample, add a known concentration of the internal standard (either ¹³C₂,¹⁵N-Glyphosate or deuterated glyphosate).
-
The sample is diluted 100-fold.
-
The diluted sample is evaporated to dryness under a nitrogen stream at an elevated temperature (e.g., 80°C).
-
2. Derivatization
-
Rationale: Glyphosate is a polar compound with poor retention on conventional reversed-phase chromatographic columns. Derivatization with a non-polar agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) increases its hydrophobicity, improving chromatographic performance.
-
Procedure:
-
Reconstitute the dried residue in a solution of acetate/acetic anhydride and trimethyl orthoacetate.
-
Incubate at 120°C for 30 minutes to allow for complete derivatization.
-
Evaporate the derivatization reagents to dryness.
-
Reconstitute the final residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile and 10 mM ammonium formate).
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile with formic acid).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for underivatized glyphosate and positive mode for the FMOC derivative.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native glyphosate and the isotopically labeled internal standard.
-
4. Quantification
The concentration of glyphosate in the sample is determined by calculating the peak area ratio of the native analyte to the internal standard and comparing this ratio to a calibration curve constructed with known concentrations of glyphosate and a fixed concentration of the internal standard.
Mandatory Visualizations
The following diagrams illustrate key aspects of the analytical workflow and the theoretical basis for the performance differences between the two types of internal standards.
Conclusion and Recommendation
For the routine analysis of glyphosate where the highest level of accuracy, precision, and method robustness is required, Glyphosate-¹³C is the superior choice as an internal standard. Its ability to co-elute with the native analyte ensures the most effective compensation for matrix effects, a common challenge in complex samples.[1] This leads to more reliable and defensible quantitative data.
Deuterated glyphosate can be a viable and more cost-effective alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability. However, researchers must be cognizant of the inherent limitations and the potential for compromised data accuracy. For regulated bioanalysis and the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended.
References
A Comparative Guide to LC-MS/MS and NMR Spectroscopy for the Analysis of Glyphosate-13C
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isotopically labeled compounds is critical in a multitude of research applications, from metabolic flux analysis to environmental fate studies. Glyphosate, the world's most widely used herbicide, and its isotopically labeled variant, Glyphosate-13C, are of significant interest. This guide provides an objective cross-validation of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of this compound. This document outlines the principles of each technique, presents a comparison of their quantitative performance based on experimental data, details methodological approaches, and provides a visual workflow for cross-validation.
Principles of Analysis: LC-MS/MS and NMR
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a combination of high separation efficiency and sensitive, specific detection. For a polar compound like glyphosate, techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of specialized columns are often employed for chromatographic separation. The compound is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The use of isotopically labeled internal standards, such as Glyphosate-2-13C,15N, allows for accurate quantification by correcting for matrix effects and variations in instrument response.[1][2] Modern LC-MS/MS methods often allow for the direct analysis of glyphosate without the need for derivatization, which can streamline sample preparation.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for structural elucidation and quantitative analysis. NMR measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. For this compound, both ¹H and ¹³C NMR can be utilized. The key advantage of NMR is its ability to provide direct, absolute quantification without the need for an identical, isotopically labeled internal standard, as the signal intensity is directly proportional to the number of nuclei. However, NMR is inherently less sensitive than LC-MS/MS, which can be a limitation for trace-level analysis. For complex matrices, peak overlapping can be a challenge in ¹H NMR, though the chemical shift of the CH₂-P group can be used for quantification.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound using LC-MS/MS and NMR. The values are representative of typical performance and are compiled from various studies.
| Parameter | LC-MS/MS | NMR |
| Limit of Detection (LOD) | 0.1 µM | In the mM to high µM range |
| Limit of Quantification (LOQ) | 0.2 µM | In the mM to high µM range |
| Linearity (r²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <10% |
| Accuracy (Recovery %) | 70-120% | 90-110% |
| Throughput | High | Low to Medium |
| Structural Information | Limited (provides mass-to-charge ratio) | High (provides detailed molecular structure) |
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of LC-MS/MS and NMR methods for this compound analysis.
References
A Researcher's Guide to Glyphosate-¹³C Certified Reference Materials for Quality Control in Analytical Testing
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of glyphosate, a widely used herbicide, the use of a stable isotope-labeled internal standard is crucial for achieving high precision and accuracy, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of commercially available Glyphosate-¹³C certified reference materials (CRMs), essential tools for quality control and ensuring the validity of analytical data.
Performance Comparison of Commercially Available Glyphosate-¹³C CRMs
The selection of a suitable CRM is a critical step in the development and validation of analytical methods for glyphosate. The following table summarizes the key specifications of Glyphosate-¹³C CRMs from leading suppliers. This data has been compiled from publicly available Certificates of Analysis (CoA) and product specifications.
| Supplier | Product Name/Number | Isotopic Labeling | Certified Value | Expanded Uncertainty | Format |
| Sigma-Aldrich | Glyphosate-2-¹³C, PESTANAL® | ¹³C at the 2-position of the glycine moiety | ≥98.5% (HPLC) | Not specified on product page | Neat |
| Sigma-Aldrich | Glyphosate-¹³C₂,¹⁵N, PESTANAL® | ¹³C at the 1 and 2-positions of the glycine moiety, ¹⁵N | ≥99% (HPLC) | Not specified on product page | Neat |
| Sigma-Aldrich | Glyphosate certified reference material, TraceCERT® | Unlabeled | 99.3% (qNMR) | ± 0.4% | Neat |
| Cambridge Isotope Laboratories (CIL) | Glyphosate (2-¹³C, 99%; ¹⁵N, 98+%) | ¹³C at the 2-position of the glycine moiety, ¹⁵N | 100 µg/mL in water | Not specified on product page | Solution |
| Cambridge Isotope Laboratories (CIL) | Glyphosate (¹³C₃, 99%; ¹⁵N, 98%) | ¹³C on all three carbon atoms, ¹⁵N | 100 µg/mL in water | Not specified on product page | Solution |
| LGC Standards | Glyphosate-2-¹³C, ¹⁵N | ¹³C at the 2-position of the glycine moiety, ¹⁵N | Not specified on product page | Not specified on product page | Neat |
| HPC Standards | 1,2-¹³C₂, ¹⁵N-Glyphosate solution | ¹³C at the 1 and 2-positions of the glycine moiety, ¹⁵N | 100 µg/mL in Water | CoA required for details | Solution |
| CPAChem | Glyphosate | Unlabeled | 10.008 µg/mL in Water | ± 0.330 µg/mL | Solution |
Note: The information for HPC Standards is based on their product catalog; a Certificate of Analysis with specific certified values and uncertainties was not publicly available at the time of this review. For regulatory and quality assurance purposes, it is imperative to obtain the lot-specific CoA from the supplier before use.
Experimental Protocols
The use of a Glyphosate-¹³C CRM as an internal standard is a cornerstone of robust analytical methods for glyphosate detection. Below is a detailed experimental protocol for the analysis of glyphosate in water samples using LC-MS/MS with a Glyphosate-¹³C internal standard.
Sample Preparation
Proper sample preparation is critical to remove interfering matrix components and ensure accurate quantification.
-
For Water Samples:
-
Collect water samples in polypropylene containers.
-
To a 10 mL aliquot of the water sample, add a known amount of the Glyphosate-¹³C CRM solution to achieve a final concentration within the calibrated range of the instrument (e.g., 10 ng/mL).
-
For samples with high salt content, a solid-phase extraction (SPE) cleanup may be necessary. A variety of SPE cartridges are commercially available and should be selected based on the specific matrix.
-
Acidify the sample with formic acid to a final concentration of 0.1% (v/v).
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
This section outlines a typical LC-MS/MS method for the analysis of glyphosate. Instrument parameters should be optimized for the specific LC-MS/MS system being used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A column suitable for polar analytes, such as a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (negative mode is often preferred for glyphosate).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glyphosate: Monitor the transition from the precursor ion (e.g., m/z 168) to a specific product ion (e.g., m/z 63).
-
Glyphosate-¹³C: Monitor the transition from the labeled precursor ion (e.g., m/z 169 for one ¹³C) to the corresponding product ion.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum sensitivity.
-
Quantification
The concentration of glyphosate in the sample is determined by comparing the peak area ratio of the unlabeled glyphosate to the Glyphosate-¹³C internal standard against a calibration curve. The calibration curve is prepared by analyzing a series of standards containing known concentrations of unlabeled glyphosate and a constant concentration of the Glyphosate-¹³C internal standard.
Visualizing the Workflow and Key Relationships
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using a CRM for quality control.
Performance of Glyphosate-¹³C₂ in Food Matrices: A Comparative Guide
For researchers and professionals in drug development and food safety, accurate quantification of glyphosate in diverse food matrices is paramount. This guide provides a comprehensive comparison of analytical method performance utilizing Glyphosate-¹³C₂ as an internal standard, supported by experimental data. The use of an isotopically labeled internal standard like Glyphosate-¹³C₂ is a cornerstone of robust analytical methodology, offering superior accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Quantitative Method Performance
The following tables summarize the performance of analytical methods using Glyphosate-¹³C₂ for the quantification of glyphosate in various food matrices. The data is compiled from multiple studies and demonstrates the method's linearity, recovery, precision, and sensitivity.
Table 1: Method Performance of Glyphosate Analysis using Glyphosate-¹³C₂ Internal Standard in Various Food Matrices
| Food Matrix | Linearity (r²) | Spike Level (ng/g) | Recovery (%) | Precision (RSD %) | LOD (ng/g) | LOQ (ng/g) | Citation |
| Cereals | |||||||
| Corn | >0.990 | 20, 50, 250, 500 | 88.2 (mean) | 6.1 | <10 | 11 | [1] |
| Rice | 0.9982 | 10, 50, 100 | 70-105 | <20 | 2 | 10 | [2][3] |
| Fruits & Vegetables | |||||||
| Avocado | >0.990 | 20, 50, 250, 500 | 96.6 (mean) | <25 | <10 | <10 | |
| Carrot | >0.990 | 20, 50, 250, 500 | 82.6 (mean) | 5.3 | <10 | <10 | |
| Orange | >0.990 | 20, 50, 250, 500 | 91.5 (mean) | <25 | <10 | <10 | |
| Animal Products | |||||||
| Milk | >0.990 | 20, 50, 250, 500 | 90.3 (mean) | <25 | <10 | <10 | |
| Egg | >0.990 | 20, 50, 250, 500 | 89.1 (mean) | <25 | <10 | <10 | |
| Honey | >0.990 | 20, 50, 250, 500 | 95.4 (mean) | <25 | <10 | <10 | |
| Fats & Oils | |||||||
| Olive Oil | >0.990 | 20, 50, 250, 500 | 85.9 (mean) | <25 | <10 | <10 |
Table 2: Comparison with Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Glyphosate-¹³C₂ (Isotope Dilution) | Co-extraction of native glyphosate and a known amount of isotopically labeled internal standard. Quantification is based on the response ratio. | High accuracy and precision, effectively corrects for matrix effects and procedural losses. | Higher cost of labeled internal standards. |
| LC-MS/MS with External Standard Calibration | Quantification based on a calibration curve generated from standards prepared in a solvent or a matrix blank. | Lower cost per analysis. | Susceptible to matrix effects, which can lead to inaccurate quantification. |
| GC-MS with Derivatization | Glyphosate is chemically modified (derivatized) to make it volatile for gas chromatography. | Established technique. | Requires an additional, often time-consuming, derivatization step which can introduce variability. |
| HPLC with Fluorescence Detection (Post-column Derivatization) | Glyphosate is separated by HPLC and then derivatized to form a fluorescent compound for detection. | Lower initial instrument cost compared to MS. | Less selective and sensitive than MS-based methods, also requires a derivatization step. |
Experimental Protocols
A generalized experimental protocol for the analysis of glyphosate in food matrices using Glyphosate-¹³C₂ as an internal standard followed by LC-MS/MS is outlined below. This protocol is based on methodologies reported by regulatory bodies and in peer-reviewed literature.
1. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the food sample (e.g., 10 g) into a centrifuge tube.
-
Fortification: Add a known amount of Glyphosate-¹³C₂ internal standard solution to the sample.
-
Extraction: Add an aqueous extraction solvent (e.g., 50 mM acetic acid and 10 mM EDTA in water). For fatty matrices, a defatting step with a non-polar solvent like petroleum ether may be included.
-
Shaking and Centrifugation: Shake the mixture vigorously for a defined period (e.g., 10 minutes) and then centrifuge to separate the solid and liquid phases.
2. Extract Cleanup
-
Solid-Phase Extraction (SPE): Pass an aliquot of the supernatant through an Oasis HLB SPE cartridge to remove interfering matrix components. This step is crucial for reducing matrix effects and protecting the analytical instrument.
-
Filtration: Filter the cleaned extract through a 0.22 µm syringe filter before analysis.
3. LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS) operating in negative electrospray ionization (ESI) mode is typically used.
-
Chromatographic Separation: Separation is often achieved on a C18 or a specialized column for polar pesticides, using a gradient elution with a mobile phase containing an ion-pairing agent like tetrabutylammonium hydroxide (TBA-OH) to improve retention of the highly polar glyphosate.
-
Mass Spectrometric Detection: Detection is performed using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both glyphosate and Glyphosate-¹³C₂. This provides high selectivity and sensitivity.
Visualizations
Analytical Workflow for Glyphosate Analysis
Analytical workflow for glyphosate determination.
Principle of Isotope Dilution Analysis
Principle of isotope dilution using Glyphosate-¹³C₂.
References
Standard Addition Method: A Superior Approach for Accurate Glyphosate-13C Quantification in Complex Samples
A detailed guide for researchers, scientists, and drug development professionals comparing the standard addition method with other common quantification techniques for Glyphosate-13C analysis. This guide provides supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The accurate quantification of isotopically labeled compounds like this compound is critical in environmental monitoring, food safety assessment, and pharmacokinetic studies. However, complex sample matrices often introduce significant analytical challenges, primarily in the form of matrix effects, which can lead to the suppression or enhancement of the analytical signal, thereby compromising the accuracy of the results. This guide provides a comprehensive comparison of the standard addition method with other quantification techniques, demonstrating its efficacy in mitigating matrix effects and ensuring reliable quantification of this compound in complex samples.
Comparison of Quantification Methods
The choice of quantification method can significantly impact the accuracy and reliability of results. Below is a comparison of the standard addition method with two other commonly used techniques: external standard and isotope dilution.
| Parameter | Standard Addition | Isotope Dilution | External Standard |
| Principle | Analyte concentration is determined by spiking the sample with known amounts of the standard and extrapolating to the unspiked sample. | A known amount of an isotopically labeled internal standard is added to the sample, and the analyte concentration is determined from the ratio of the analyte to the internal standard. | A calibration curve is generated using a series of standards of known concentrations, and the analyte concentration in the sample is determined by interpolation from this curve. |
| Matrix Effect Compensation | Excellent. The standard is subjected to the same matrix effects as the analyte. | Good. The isotopically labeled internal standard co-elutes with the analyte and experiences similar matrix effects. | Poor. The standards are prepared in a clean solvent and do not account for matrix components that can affect the analyte signal. |
| Accuracy in Complex Matrices | High | High | Low to Moderate |
| Precision | Good | Excellent | Good |
| Cost & Complexity | Moderate. Requires more sample and reagent preparation per sample. | High. Requires expensive isotopically labeled internal standards. | Low. Simple to prepare standards and calibration curve. |
| Throughput | Lower. Multiple analyses are required for each sample. | High. A single analysis per sample is sufficient. | High. Multiple samples can be analyzed against a single calibration curve. |
Experimental Data Highlights
The following table summarizes key performance data from comparative studies, underscoring the advantages of the standard addition method in complex matrices.
| Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| Standard Addition | Corn Flour | 93.12 - 109.19 | Not Reported | >0.99 | [1][2] |
| Isotope Dilution (Glyphosate-13C2,15N) | Urine | 99.2 - 104.9 | 0.3 µg/kg | Not Reported | |
| External Standard | Plant Material | 10 - 70 | Not Reported | Not Reported | |
| Isotope Dilution (Alternative IS) | Plasma/Urine | 80.2 - 111 | Not Reported | >0.98 | [3] |
Experimental Protocols
Standard Addition Method for this compound Quantification
This protocol provides a detailed workflow for the quantification of this compound in a complex matrix (e.g., soil) using the standard addition method with LC-MS/MS.
1. Sample Preparation and Extraction:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., 20% v/v methanol in water with 0.1% formic acid).[4]
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
2. Preparation of Standard Addition Samples:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL).
-
Create a series of working standard solutions of varying concentrations.
-
Divide the filtered sample extract into four equal aliquots (e.g., 1 mL each).
-
Leave the first aliquot unspiked.
-
Spike the remaining three aliquots with increasing known amounts of the this compound working standard. The added concentrations should ideally be 0.5, 1.0, and 1.5 times the estimated concentration of this compound in the sample.[5]
3. LC-MS/MS Analysis:
-
Analyze the four prepared samples (unspiked and three spiked) using a validated LC-MS/MS method.
-
The LC column and mobile phase should be optimized for the separation of glyphosate. A common approach involves derivatization with FMOC-Cl followed by reversed-phase chromatography.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-product ion transition for this compound.
4. Data Analysis:
-
Plot the peak area of this compound against the added concentration of the standard for the four samples.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of this compound in the original, unspiked sample extract.
Alternative Quantification Method: Isotope Dilution
1. Sample Preparation:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add a known amount of a suitable isotopically labeled internal standard (e.g., Glyphosate-13C2,15N).
-
Proceed with the same extraction procedure as described for the standard addition method.
2. LC-MS/MS Analysis:
-
Analyze the final extract using the validated LC-MS/MS method, monitoring the MRM transitions for both the native this compound and the labeled internal standard.
3. Data Analysis:
-
Calculate the ratio of the peak area of the analyte (this compound) to the peak area of the internal standard.
-
Determine the concentration of this compound in the sample by comparing this ratio to a calibration curve prepared with standards containing both the analyte and the internal standard.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principle of matrix effect compensation, the following diagrams are provided.
Caption: Experimental workflow for the standard addition method.
Caption: Logical diagram of matrix effect compensation by standard addition.
Conclusion
For the accurate quantification of this compound in complex samples, the standard addition method offers a robust and reliable solution. By effectively compensating for matrix-induced signal variations, this method provides superior accuracy compared to the external standard method and is a cost-effective alternative to the isotope dilution method when isotopically labeled internal standards are scarce or prohibitively expensive. While it may have a lower sample throughput, the confidence in the generated data, particularly for regulatory or critical research applications, makes the standard addition method an invaluable tool in the analytical chemist's repertoire.
References
- 1. Comparative Evaluation of Different Extraction Methods for Identification and Quantification of Glyphosate in Fortified Corn Flour [scielo.org.mx]
- 2. Comparative Evaluation of Different Extraction Methods for Identification and Quantification of Glyphosate in Fortified Corn Flour | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 3. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Approaches to liquid chromatography tandem mass spectrometry assessment of glyphosate residues in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
Unveiling the Performance of Glyphosate-13C in Calibration Curves for Accurate Quantification
For researchers, scientists, and professionals in drug development, the precise quantification of glyphosate is paramount. The use of isotopically labeled internal standards, such as Glyphosate-13C, is a cornerstone of robust analytical methodologies, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a comparative analysis of the linearity and range of this compound calibration curves, supported by experimental data and detailed protocols, to aid in the selection and application of the most suitable analytical approach.
Comparative Analysis of Calibration Curve Performance
The efficacy of an internal standard is reflected in the linearity and range of the resulting calibration curve. The coefficient of determination (R²) is a key indicator of linearity, with values greater than 0.99 being highly desirable. The linear range, along with the Limit of Detection (LOD) and Limit of Quantification (LOQ), defines the boundaries of reliable measurement. The following table summarizes these performance metrics from various studies utilizing this compound as an internal standard for glyphosate analysis.
| Analytical Method | Matrix | Linear Range | R² Value | LOD | LOQ |
| LC-MS/MS | Human Urine | 0.1–100 ng/mL | > 0.99 | 0.14 ng/mL | 0.48 ng/mL |
| LC-MS/MS | Water | 0.01 - 0.2 µg/L | > 0.99 | - | 0.01 µg/L |
| LC-MS/MS | Honey | 10 - 300 µg/kg | > 0.99 | - | 10 µg/kg |
| LC-MS/MS | Cereals | 3 - 200 ng/mL | > 0.99 | - | 6 ng/mL (ppb) |
| LC-MS/MS | Wine | 1 - 100 ng/mL | > 0.998 | - | 0.5 ng/mL |
| UPLC-MS/MS | Urine | 0.1 - 50 ng/mL | 0.9934 | - | 0.1 ng/mL |
| HPLC-UV | Water & Serum | 0.125-4.0 g/L | > 0.998 | - | - |
| LC-MS/MS (without derivatization) | Water | 25 - 1000 µg/L | 0.9998 | - | - |
Experimental Protocols
The establishment of a reliable calibration curve is intrinsically linked to the experimental procedure. Below are summarized methodologies commonly employed for the analysis of glyphosate using this compound as an internal standard.
Sample Preparation
A critical step in the analytical workflow is the extraction of glyphosate from the sample matrix. Due to its high polarity, methods often involve:
-
Aqueous Extraction: Samples are typically extracted with an aqueous solution, which may contain additives like acetic acid and EDTA to improve recovery.[1]
-
Solid-Phase Extraction (SPE): SPE is frequently used for cleanup and pre-concentration of the analyte.[2] Common sorbents include Oasis HLB.[1]
-
"Dilute and Shoot": For certain matrices like urine, a simple dilution followed by direct injection into the LC-MS/MS system can be employed, minimizing sample handling.[3]
Derivatization
To enhance chromatographic retention and sensitivity, derivatization is a common strategy.
-
FMOC-Cl (9-fluorenylmethyl chloroformate): This is a widely used derivatizing agent for glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA).[4] The reaction is typically carried out in a borate buffer at an alkaline pH.
-
No Derivatization: Several methods have been developed to analyze glyphosate in its native form, which simplifies the sample preparation process. This often requires specialized chromatography columns, such as those with mixed-mode or ion-exchange properties.
LC-MS/MS Analysis
The instrumental analysis is the final step in the quantification of glyphosate.
-
Chromatography: Reversed-phase chromatography is often challenging for the highly polar glyphosate. Therefore, columns with alternative chemistries like HILIC (Hydrophilic Interaction Liquid Chromatography), mixed-mode, or ion-exchange are frequently utilized. The mobile phases are typically aqueous solutions with additives like formic acid or ammonium carbonate to ensure proper ionization.
-
Mass Spectrometry: Detection is almost exclusively performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both glyphosate and its isotopically labeled internal standard, this compound.
Experimental Workflow for Glyphosate Analysis
The following diagram illustrates a typical workflow for the quantification of glyphosate using an internal standard.
Caption: A generalized workflow for glyphosate analysis using an internal standard.
References
Performance of Analytical Methods for Glyphosate Detection Utilizing ¹³C-Labeled Internal Standards
A comprehensive guide for researchers and drug development professionals on the limit of detection (LOD) and quantification (LOQ) for analytical methods employing Glyphosate-¹³C as an internal standard.
The robust and accurate quantification of glyphosate, a widely used herbicide, is of paramount importance in environmental monitoring, food safety, and toxicological studies. The stable isotope dilution technique, utilizing ¹³C-labeled glyphosate (Glyphosate-¹³C) as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a cornerstone for achieving high precision and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of the performance of such methods, with a focus on the achievable limits of detection (LOD) and quantification (LOQ) for glyphosate across various sample matrices.
Comparative Performance Data
The following table summarizes the LOD and LOQ values for glyphosate analysis obtained by various validated LC-MS/MS methods that employ ¹³C-labeled glyphosate as an internal standard. These values highlight the sensitivity of the methods in different matrices.
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method | Reference |
| Honey | 5 ng/g | 16 ng/g | LC-MS/MS | [1] |
| Soil | - | 0.01 mg/kg | LC-MS/MS with derivatization (FMOC-Cl) | [2] |
| Cereals (Oats) | - | 6 ppb (ng/g) | LC-MS/MS | |
| Urine | - | 0.1 ng/mL | UPLC-MS/MS ("dilute and shoot") | [3] |
| Tea | 4.35 ppb | 14.51 ppb | LC-MS/MS with derivatization | [4] |
| Food (General) | - | All below 10 ng/g for most matrices | LC-MS/MS |
Experimental Protocols
The successful application of ¹³C-labeled internal standards in glyphosate analysis relies on well-defined experimental protocols. Below are detailed methodologies commonly employed in these analyses.
Sample Preparation
A critical step in the analytical workflow is the extraction of glyphosate from the sample matrix and subsequent cleanup to remove interfering substances.
1. Extraction:
-
Aqueous Extraction: For many food matrices, an aqueous extraction solution is used. A common solution consists of 50 mM acetic acid and 10 mM EDTA in water. Isotopically labeled internal standards, such as Glyphosate-¹³C, are typically added to the extraction solvent. For honey samples, a simple extraction involves shaking the sample with water containing ethylenediaminetetraacetic acid disodium salt and acetic acid.
-
QuPPe (Quick Polar Pesticides) Method: This method is often employed for cereal samples and involves extraction with a mixture of methanol and water.
2. Cleanup:
-
Solid-Phase Extraction (SPE): Oasis HLB columns are frequently used for cleanup after the initial extraction to remove non-polar interferences. For the QuPPe method, Supel™ Swift HLB SPE cartridges can be utilized for cleanup.
3. Derivatization (Optional):
Due to its high polarity and lack of a strong chromophore, glyphosate can be challenging to retain on traditional reversed-phase chromatography columns. Derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can be employed to improve its chromatographic behavior and detection sensitivity. However, many modern methods are moving towards direct analysis without derivatization to simplify the workflow.
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the analysis of glyphosate due to its high selectivity and sensitivity.
-
Chromatography:
-
Columns: Mixed-mode columns with both reversed-phase and anion-exchange properties, or porous graphitic carbon (PGC) columns, are often used for the separation of underivatized glyphosate.
-
Mobile Phase: A common mobile phase involves a gradient of an aqueous buffer (e.g., ammonium formate or ammonium carbonate) and an organic solvent like acetonitrile or methanol.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of glyphosate and its labeled internal standard.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for both glyphosate and Glyphosate-¹³C are monitored. This provides high selectivity and reduces background noise.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the analysis of glyphosate using a ¹³C-labeled internal standard.
Caption: General workflow for Glyphosate analysis using a stable isotope internal standard.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Glyphosate-13C
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Glyphosate-13C in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure research environment.
Understanding the Hazards
This compound, while not radioactive, presents the same chemical hazards as its unlabeled counterpart. The primary routes of exposure are inhalation, skin contact, and eye contact. Below is a summary of its hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin.[1] |
| Serious Eye Damage | 1 | Causes serious eye damage.[1][2] |
| Carcinogenicity | 1B | May cause cancer.[1] |
| Aquatic Hazard (Chronic) | 2 | Toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Lab Coat/Coveralls | Long-sleeved lab coat or chemical-resistant coveralls. |
| Respiratory | Respirator | Use a NIOSH-approved respirator if working outside a fume hood or if dusts are generated. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes are required in the laboratory. |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is paramount to prevent accidental exposure and maintain the integrity of the compound.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to minimize inhalation risk. Facilities should be equipped with an eyewash station and a safety shower.
-
Handling : Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed, original container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate : Immediately evacuate non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated.
-
Wear PPE : Don the appropriate personal protective equipment as outlined in Section 2.
-
Contain : Cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels on a large spill.
-
Collect : Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a detergent and water solution.
-
Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
As this compound is a stable isotope-labeled compound, it is not radioactive and does not require special handling for radiation. However, it must be disposed of as chemical waste.
-
Waste Collection : All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: A flowchart outlining the safe handling process for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
